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  • Product: 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol
  • CAS: 342594-80-3

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

An In-depth Technical Guide to the Synthesis and Characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Abstract This technical guide provides a comprehensive overview of the synthesis and detailed cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a prominent member of the bis(indolyl)methane (BIM) class of compounds. BIMs are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3] This document offers a robust, field-proven protocol for the synthesis of the title compound via an acid-catalyzed electrophilic substitution reaction between 2-methylindole and vanillin. Furthermore, it details the full suite of analytical techniques required for unambiguous structural elucidation and purity confirmation, including NMR and IR spectroscopy, and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this and related bis(indolyl)methane derivatives.

Introduction and Scientific Context

Bis(indolyl)methanes (BIMs) represent a critical structural motif found in numerous bioactive metabolites isolated from both terrestrial and marine sources.[3][4] Their core structure, featuring two indole rings linked by a single carbon bridge, serves as a versatile scaffold for engaging with a variety of biological targets. The pharmacological potential of BIMs has spurred significant research into their synthesis and biological evaluation.[2][5]

The target molecule, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, is synthesized from two readily available precursors: 2-methylindole and vanillin (4-hydroxy-3-methoxybenzaldehyde). This specific structure is noteworthy for several reasons:

  • The 2-methylindole moieties: The methyl group at the C2 position of the indole ring sterically and electronically directs the electrophilic substitution to the C3 position, ensuring regiochemical control during the synthesis.

  • The vanillin-derived core: Vanillin is a naturally occurring, bio-sourced building block, making this synthesis align with principles of green chemistry.[6][7] The resulting phenolic hydroxyl and methoxy groups on the phenyl ring offer sites for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides an expert-driven approach to the synthesis, explaining the causality behind procedural choices, and establishes a self-validating framework for the characterization of the final compound.

Synthesis Methodology

The synthesis of bis(indolyl)methanes is most commonly achieved through the electrophilic substitution reaction of two equivalents of an indole with one equivalent of an aldehyde or ketone.[8] This reaction is typically catalyzed by either a protic or a Lewis acid.[9][10]

Plausible Reaction Mechanism

The catalytic cycle involves three primary stages:

  • Aldehyde Activation: The catalyst (e.g., a Lewis acid like AlCl₃ or a protic acid) activates the aldehyde's carbonyl group, increasing its electrophilicity.

  • First Nucleophilic Attack: The electron-rich C3 position of the first 2-methylindole molecule attacks the activated carbonyl carbon. This is followed by the elimination of water to form a highly reactive azafulvenium salt intermediate.

  • Second Nucleophilic Attack: A second molecule of 2-methylindole attacks the electrophilic methine carbon of the intermediate, leading to the formation of the final product after deprotonation.[8]

Reaction_Mechanism Plausible Reaction Mechanism R1 Vanillin + Catalyst (H+) INT1 Activated Carbonyl Intermediate R1->INT1 Activation R2 2-Methylindole (1st eq.) INT2 Azafulvenium Salt Intermediate R2->INT2 Nucleophilic Attack & Dehydration INT1->INT2 Nucleophilic Attack & Dehydration PROD Final Product: 4-[bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol INT2->PROD Second Nucleophilic Attack & Deprotonation R3 2-Methylindole (2nd eq.) R3->PROD Second Nucleophilic Attack & Deprotonation

Caption: The acid-catalyzed reaction mechanism for BIM synthesis.

Detailed Experimental Protocol

This protocol is designed for reliability and high yield. The choice of a Lewis acid catalyst like aluminum triflate is based on its high efficiency at low catalytic loadings.[3]

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-MethylindoleC₉H₉N131.171.31 g10.0
VanillinC₈H₈O₃152.150.76 g5.0
Aluminum Triflate [Al(OTf)₃]C₃AlF₉O₉S₃474.1912 mg0.025 (0.5 mol%)
Acetonitrile (CH₃CN)C₂H₃N41.0525 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Saturated NaCl (brine)NaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-methylindole (1.31 g, 10.0 mmol) and vanillin (0.76 g, 5.0 mmol).

  • Solvent Addition: Add acetonitrile (25 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add aluminum triflate (12 mg, 0.025 mmol) to the solution. The use of a highly efficient catalyst like Al(OTf)₃ allows the reaction to proceed smoothly at room temperature, which is preferable to heating to avoid potential side reactions.[3]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate/hexane (3:7). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, add deionized water (30 mL) to the flask to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and saturated brine (25 mL) to remove any residual catalyst and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexane (starting from 10% and increasing to 30%) to afford the pure product as a solid.

Synthesis_Workflow Experimental Synthesis Workflow A 1. Mix Reactants (2-Methylindole, Vanillin) in Acetonitrile B 2. Add Catalyst (Al(OTf)3) A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Aqueous Work-up (Water Quench) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, MgSO4) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: High-level workflow for the synthesis and purification.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Chemical_Structure Chemical Structure of the Target Compound mol

Caption: 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

  • Molecular Formula: C₂₅H₂₄N₂O₂

  • Molar Mass: 384.47 g/mol

  • Appearance: Typically an off-white to pale yellow solid.[11]

Spectroscopic Data Summary

The following table summarizes the expected data from key analytical techniques. This data is compiled based on characteristic values for the functional groups present and data from closely related BIM analogues.[11][12]

Table 2: Summary of Characterization Data

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~10.7 (s, 2H, N-H), ~8.6 (s, 1H, O-H), 6.6-7.2 (m, Ar-H), ~6.0 (s, 1H, methine-CH), ~3.7 (s, 3H, -OCH₃), ~2.1 (s, 6H, -CH₃)
(400 MHz, DMSO-d₆)
¹³C NMR Chemical Shift (δ)140-150 (Ar-C), 110-138 (Ar-C), ~56 (-OCH₃), ~38 (methine-CH), ~12 (-CH₃)
(100 MHz, DMSO-d₆)
FTIR Wavenumber (ν, cm⁻¹)3450-3350 (N-H stretch, O-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1610, 1580, 1460 (C=C aromatic stretch), 1270-1200 (C-O stretch)
(KBr pellet)
HRMS (ESI-TOF) m/zCalculated for [M+H]⁺ (C₂₅H₂₅N₂O₂⁺): 385.1916; Found: 385.19xx
Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The singlet at ~6.0 ppm is characteristic of the methine proton bridging the two indole rings and the phenyl group. The two sharp singlets at ~3.7 ppm and ~2.1 ppm correspond to the methoxy and the two equivalent indole-methyl groups, respectively. The broad singlet for the N-H protons around 10.7 ppm and the phenolic O-H signal are also key identifiers. The complex multiplet in the aromatic region (6.6-7.2 ppm) integrates to the correct number of aromatic protons.[11]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. It will show the correct number of distinct carbon signals, with characteristic peaks for the methoxy carbon (~56 ppm), the methine bridge carbon (~38 ppm), and the methyl carbons (~12 ppm). The remaining signals will appear in the aromatic region (110-150 ppm).

  • FTIR Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. A broad absorption band in the 3450-3350 cm⁻¹ region confirms the presence of both N-H (indole) and O-H (phenol) stretching vibrations. Characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H stretches of the methyl and methine groups, will also be present.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. The protocol emphasizes methodological clarity and explains the rationale behind the experimental choices, empowering researchers to adapt the synthesis for related analogues. The comprehensive characterization workflow provides a self-validating system to ensure the structural integrity and purity of the final compound. The information presented herein serves as a vital resource for professionals in organic synthesis, medicinal chemistry, and drug discovery who are engaged in the exploration of bis(indolyl)methanes as potential therapeutic agents.

References

  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2014). Molecules. Available at: [Link]

  • RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. (n.d.). Molecules. Available at: [Link]

  • Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. (2020). Current Organic Synthesis. Available at: [Link]

  • New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. (2014). Green and Sustainable Chemistry. Available at: [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (2023). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. (2020). PubMed. Available at: [Link]

  • Bis(indolyl)methane Alkaloids: Isolation, Bioactivity, and Syntheses. (2018). Marine Drugs. Available at: [Link]

  • Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer. (2019). Beilstein Archives. Available at: [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). ACS Omega. Available at: [Link]

  • Halogen Bond-Catalyzed Friedel–Crafts Reactions of Aldehydes and Ketones Using a Bidentate Halogen Bond Donor Catalyst: Synthesis of Symmetrical Bis(indolyl)methanes. (2019). Organic Letters. Available at: [Link]

  • Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. (2019). ResearchGate. Available at: [Link]

  • Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. (2016). Molecules. Available at: [Link]

  • An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry. Available at: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). University of Chicago. Available at: [Link]

  • Phenol, 2-methoxy-. (n.d.). NIST WebBook. Available at: [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • MassBank3. (2017). MassBank.jp. Available at: [Link]

  • Microscale Reactions of Vanillin. (n.d.). Scribd. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). University of Johannesburg. Available at: [Link]

  • 4-[(E)-(Benzylimino)methyl]-2-methoxyphenol. (n.d.). PDBe-KB. Available at: [Link]

  • Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (n.d.). MDPI. Available at: [Link]

  • 2-Methoxy-4-[(phenylimino)methyl]phenol. (n.d.). J-GLOBAL. Available at: [Link]

  • 4-Methoxy-2-{(E)-[(thiophen-2-yl)methylimino]methyl}phenol. (n.d.). PubMed Central. Available at: [Link]

  • A Review on the Vanillin derivatives showing various Biological activities. (2012). International Journal of PharmTech Research. Available at: [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2015). ResearchGate. Available at: [Link]

  • 4-Methoxy-2-[(E)-(phenylimino)methyl]phenol. (2008). ResearchGate. Available at: [Link]

  • Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties. (2025). ResearchGate. Available at: [Link]

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Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Abstract This technical guide provides a comprehensive framework for the physicochemical characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a novel member of the bis(indolyl)methane (BIM) class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a novel member of the bis(indolyl)methane (BIM) class of compounds. BIMs are of significant interest in pharmaceutical research due to their wide-ranging biological activities, including antioxidant and anti-cancer properties.[1][2] This document outlines the strategic importance of determining key physicochemical parameters—such as solubility, lipophilicity (LogP), and ionization constants (pKa)—that govern the molecule's behavior in biological systems. Detailed, field-proven experimental protocols are provided for each critical assay, emphasizing the causality behind methodological choices. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction and Molecular Overview

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol belongs to the bis(indolyl)methane (BIM) family. These compounds are typically synthesized through an acid-catalyzed electrophilic substitution reaction between two equivalents of an indole (in this case, 2-methylindole) and one equivalent of an aldehyde (vanillin, or 4-hydroxy-3-methoxybenzaldehyde).[2][3][4] The resulting structure features a central methane carbon linking two indole moieties and a substituted phenol.

The structural attributes of this molecule suggest several key physicochemical characteristics:

  • Lipophilicity : The presence of two indole rings and a phenyl group contributes to a high degree of lipophilicity, which will strongly influence its membrane permeability and aqueous solubility.

  • Ionization Centers : The molecule possesses two potential ionization sites: the acidic phenolic hydroxyl group (-OH) and the weakly basic indole nitrogen atoms (-NH). The degree of ionization at physiological pH will be critical to its solubility and receptor-binding interactions.

  • Chromophores : The indole and phenol rings are strong chromophores, making UV-Vis spectrophotometry a valuable tool for quantification and for certain property determinations, such as pKa.[5][6]

A thorough characterization of these properties is paramount as they directly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Synthesis Pathway Overview

The synthesis of BIMs is a well-established process.[1][3][7][8] The reaction mechanism involves the acid-catalyzed formation of an electrophilic intermediate from the aldehyde, which is then attacked by the electron-rich C3 position of the indole ring. A second indole molecule then displaces a hydroxyl group to form the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Methylindole 2-Methylindole Electrophilic_Substitution Electrophilic Substitution 2-Methylindole->Electrophilic_Substitution Vanillin Vanillin Acid_Catalyst Acid Catalyst (e.g., p-TSA) Vanillin->Acid_Catalyst Acid_Catalyst->Electrophilic_Substitution Target_Molecule 4-[bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol Electrophilic_Substitution->Target_Molecule

Caption: General synthesis pathway for the target molecule.

Core Physicochemical Properties: Data and Analysis

The following table summarizes the predicted and experimentally determined physicochemical properties for our target compound. The experimental values are derived from standardized protocols detailed in Section 3.

PropertyPredicted/Typical ValueExperimental Value (Hypothetical)Significance in Drug Development
Molecular Formula C26H24N2O2C26H24N2O2Defines molecular weight and elemental composition.
Molecular Weight 412.49 g/mol 412.49 g/mol Influences diffusion and transport properties.
Melting Point (°C) 123–125[9]124 °CIndicator of purity and lattice energy; impacts solubility.
pKa (Phenolic OH) ~1010.2 ± 0.1Determines ionization state and solubility at different pH values.
pKa (Indole NH) ~ -2 to -4Not determined (aqueous)Typically not protonated under physiological conditions.
LogP (o/w) > 44.8 ± 0.2Measures lipophilicity; critical for predicting membrane permeability and bioavailability.
Aqueous Solubility Very Slightly Soluble[10]< 1 µg/mL at pH 7.4A primary determinant of oral absorption and formulation strategies.[10][11]

Note: Experimental values are presented as hypothetical data for illustrative purposes, based on typical results for similar compounds.

Experimental Protocols

The following protocols are designed as self-validating systems, providing robust and reproducible data for the characterization of novel BIM compounds.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

Rationale: This method is chosen for its high sensitivity and low sample requirement, which is ideal for early-stage drug discovery.[5] The compound's chromophores exhibit a pH-dependent shift in absorbance as the phenolic hydroxyl group ionizes, allowing for precise pKa determination.[6][12]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of universal buffers covering a pH range from 8.5 to 11.5 in 0.2 pH unit increments. Verify the pH of each buffer with a calibrated pH meter.

  • Sample Preparation: In a 96-well UV-transparent plate, add buffer and stock solution to achieve a final compound concentration of 5 µM in each well.

  • Spectrophotometric Measurement: Scan the absorbance of each well from 250 nm to 500 nm using a plate reader.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and deprotonated (high pH) forms.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or determine the inflection point of the resulting sigmoidal curve to find the pKa.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1 mM Stock in DMSO C Aliquot Buffers & Stock to 96-Well Plate A->C B Prepare Buffers (pH 8.5-11.5) B->C D Measure Absorbance (250-500 nm) C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for LogP determination, providing a direct measure of a compound's partitioning between an aqueous and an organic phase.[14][15] For a highly lipophilic compound like this, careful selection of phase ratios is critical to ensure quantifiable concentrations in both layers.

Protocol:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is crucial to prevent volume changes during the experiment.

  • Compound Dosing: Add the test compound (from a concentrated stock in a volatile solvent like methanol) to a vial and evaporate the solvent completely.

  • Partitioning: Add the pre-saturated n-octanol and PBS to the vial. A phase volume ratio of 1:10 (octanol:PBS) may be required for a highly lipophilic compound to ensure the aqueous concentration is above the limit of quantification.

  • Equilibration: Shake the vial at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete phase separation.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).[14]

Determination of Thermodynamic Aqueous Solubility

Rationale: Thermodynamic solubility represents the true equilibrium solubility of the most stable solid form of the compound and is a critical parameter for formulation development.[16][17] The shake-flask method is the definitive assay for this measurement.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for at least 48 hours. The extended time ensures that the solution reaches equilibrium with the solid phase.

  • Phase Separation: Filter the samples through a low-binding 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Solid State Analysis: Confirm that the solid remaining after the experiment is the same crystalline form as the starting material using techniques like XRPD or DSC. This validates that no phase transformation occurred.

Stability Assessment: Forced Degradation Studies

Rationale: Forced degradation studies are essential for identifying potential degradation pathways and products, which informs formulation, packaging, and storage decisions.[18][19] These studies are a regulatory requirement and are crucial for developing stability-indicating analytical methods.[18][20]

Stress Conditions: The compound should be subjected to a range of stress conditions as mandated by ICH Q1A(R2) guidelines.[18]

  • Acid/Base Hydrolysis: Expose the compound in solution to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analytical Approach: A stability-indicating HPLC method must be developed and validated. This method must be able to separate the intact parent compound from all significant degradation products. Mass spectrometry (LC-MS) is used to identify the structures of the degradants.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Outcome A Acid Hydrolysis (0.1 M HCl) F Stability-Indicating HPLC Method A->F B Base Hydrolysis (0.1 M NaOH) B->F C Oxidation (3% H2O2) C->F D Thermal (80°C Solid) D->F E Photolytic (ICH Q1B) E->F G LC-MS for Degradant ID F->G H Identify Degradation Pathways G->H I Inform Formulation & Storage Conditions H->I Compound Test Compound (Solid & Solution) Compound->A Compound->B Compound->C Compound->D Compound->E

Caption: Workflow for conducting forced degradation studies.

Conclusion

The comprehensive physicochemical characterization outlined in this guide is a critical first step in the preclinical development of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. The data generated from these protocols will provide a solid foundation for understanding the compound's ADME properties, guiding formulation development, and ensuring the development of a safe and effective drug product. By adhering to these robust, scientifically-grounded methodologies, researchers can confidently advance promising new chemical entities through the drug discovery pipeline.

References

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  • DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. Journal of Advanced Scientific Research.
  • Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)
  • Electrochemical Bisarylation of Carbonyls: A Direct Synthetic Strategy for Bis(indolyl)methane.
  • One-Pot Synthetic Approach to Dipyrromethanes and Bis(indolyl)methanes via Nitrosoalkene Chemistry. Estudo Geral.
  • An efficient method for synthesis of bis(indolyl)methane and di-bis(indolyl)methane derivatives in environmentally benign conditions using TBAHS. Taylor & Francis Online.
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  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Synthesis of New Methoxy Actived Mono and Bis-indole Compounds. DergiPark.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • 4-Methoxy-2-[( E )-(phenylimino)methyl]phenol. Academia.edu.
  • 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI.
  • Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. PubMed.

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Foundational

Spectroscopic data (NMR, IR, MS) of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Spectroscopic Profiling and Structural Elucidation of 4-[Bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: A Technical Whitepaper Introduction & Pharmacological Context Bis(indolyl)methanes (BIMs) represent a highly pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Structural Elucidation of 4-[Bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: A Technical Whitepaper

Introduction & Pharmacological Context

Bis(indolyl)methanes (BIMs) represent a highly privileged structural motif in medicinal chemistry, widely recognized for their antiproliferative, antibacterial, and estrogen-metabolism-modulating properties[1]. The specific derivative, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, is synthesized via the condensation of 2-methylindole with p-vanillin (4-hydroxy-3-methoxybenzaldehyde). This whitepaper provides a comprehensive, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, MS) of this complex molecule, ensuring high-fidelity structural elucidation for drug development professionals.

Mechanistic Rationale & Synthesis Workflow

The formation of BIMs proceeds via a tandem electrophilic aromatic substitution. The reaction kinetics between ortho/para-substituted benzaldehydes (like vanillin) and 2-methylindole are notably rapid due to the electron-donating properties of the methoxy and hydroxyl groups on the aldehyde, coupled with the high nucleophilicity of the indole C3 position[2].

Protocol: Synthesis and Isolation

1. Reagent Preparation: Weigh 10.0 mmol of 2-methylindole and 5.0 mmol of p-vanillin.

  • Causality: A strict 2:1 stoichiometric ratio is required to drive the formation of the bis-adduct and prevent the accumulation of the mono-adduct (aryl(indolyl)methanol) intermediate[3]. 2. Reaction Assembly: Transfer the reagents into a 50 mL round-bottom flask and add 5.0 mL of glacial acetic acid.

  • Causality: Glacial acetic acid acts as both a polar solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of p-vanillin to increase its electrophilicity without causing the oxidative polymerization of indole that stronger mineral acids might induce[3]. 3. Reflux & Monitoring: Heat the mixture to reflux (~118°C) for 1 hour. Monitor via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Self-Validation: The complete disappearance of the vanillin starting material spot (visible under UV 254 nm) and the emergence of a new, lower-Rf spot validates the complete conversion of the aldehyde. 4. Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of ice-cold distilled water under vigorous stirring.

  • Causality: The sudden shift in solvent polarity forces the highly hydrophobic BIM derivative to precipitate, effectively partitioning it away from unreacted polar impurities in the aqueous phase. 5. Filtration & Purification: Collect the solid via vacuum filtration, wash with distilled water, and recrystallize from hot methanol. Wash the resulting crystals with cold diethyl ether and dry under vacuum over anhydrous calcium chloride.

  • Self-Validation: A sharp melting point at 232°C confirms the high purity of the isolated pink solid (Typical Yield: ~85%)[3].

Mechanism Vanillin p-Vanillin (Electrophile) Intermediate1 Aryl(indolyl)methanol Intermediate Vanillin->Intermediate1 Indole1 2-Methylindole (Nucleophile) Indole1->Intermediate1 Acid Glacial Acetic Acid (H+ Catalyst) Acid->Intermediate1 Protonation Azafulven Azafulvenium Ion (Reactive Intermediate) Intermediate1->Azafulven Dehydration (-H2O) Product 4-[Bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol Azafulven->Product Indole2 2-Methylindole (2nd Equivalent) Indole2->Product 2nd Nucleophilic Attack

Mechanistic pathway for the synthesis of the BIM derivative via an azafulvenium intermediate.

Spectroscopic Data Acquisition & Causality

The structural validation of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol relies on orthogonal spectroscopic techniques to map atomic connectivity and confirm functional group transformations.

FT-IR Spectroscopy: IR spectroscopy is utilized primarily to confirm the presence of heteroatom-bound protons and the elimination of the starting carbonyl group.

  • Causality & Validation: The absence of a strong C=O stretch (typically ~1680 cm⁻¹ in p-vanillin) is the primary self-validating indicator of a complete condensation reaction. The N-H stretch of the indole rings appears distinctly at 3370 cm⁻¹, while the phenolic O-H stretch from the vanillin moiety broadens at 3479 cm⁻¹[3].

Nuclear Magnetic Resonance (NMR): Deuterated dimethyl sulfoxide (DMSO-d6) is the mandatory solvent of choice for this compound.

  • Causality: DMSO-d6 provides excellent solubility for rigid, hydrogen-bonded bis-heterocycles. More importantly, it prevents the rapid chemical exchange of the N-H and O-H protons (which occurs in protic solvents like Methanol-d4), allowing them to be clearly resolved in the ¹H NMR spectrum. The defining feature of the ¹H NMR spectrum is the sharp singlet at 2.06 ppm, corresponding to the six protons of the two methyl groups on the indole rings, confirming the symmetrical incorporation of two 2-methylindole units[4]. The central methine bridge (Ar₃-CH) appears as a distinct singlet around 5.85 ppm.

Mass Spectrometry (ESI-MS): Electrospray Ionization (ESI) is selected as a soft ionization technique.

  • Causality: Harder ionization methods (like EI) often cause immediate cleavage at the central methine bridge, complicating mass analysis. ESI prevents this fragmentation. The theoretical exact mass for C₂₆H₂₄N₂O₂ is 396.18. ESI-MS in positive mode yields an [M+H]⁺ ion at m/z 397.2, confirming the intact molecular architecture.

Spectroscopic_Validation Sample Purified BIM Compound IR FT-IR Spectroscopy (KBr Pellet) Sample->IR NMR 1H & 13C NMR (DMSO-d6) Sample->NMR MS ESI-MS (Positive/Negative Ion) Sample->MS IR_Result Confirm Functional Groups O-H (3479 cm⁻¹) N-H (3370 cm⁻¹) IR->IR_Result Absence of C=O NMR_Result Confirm Connectivity Methine Bridge (~5.85 ppm) Indole CH3 (2.06 ppm) NMR->NMR_Result Integration ratios MS_Result Confirm Molecular Mass [M+H]⁺ m/z 397.2 MS->MS_Result Intact molecular ion

Multi-modal spectroscopic workflow for the structural validation of the synthesized BIM compound.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

Chemical Shift (ppm) Multiplicity Integration Assignment / Structural Origin
10.70 s (broad) 2H Indole N-H protons
8.75 s (broad) 1H Phenolic O-H (Vanillin moiety)
7.25 – 6.60 m 11H Aromatic protons (Indole C4-C7 & Vanillin C2, C5, C6)
5.85 s 1H Central Methine bridge (Ar₃-CH)
3.65 s 3H Methoxy group (-OCH₃)

| 2.06 | s | 6H | Indole -CH₃ groups (C2 position)[4] |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

Chemical Shift (ppm) Assignment / Structural Origin
147.5, 145.0 Aromatic C-O (Vanillin C3-OMe, C4-OH)
135.5 – 110.5 Aromatic Carbons (Indole framework & Vanillin ring)
55.5 Methoxy Carbon (-OCH₃)
38.5 Central Methine Carbon (Ar₃-CH)

| 11.8 | Indole Methyl Carbons (-CH₃) |

Table 3: FT-IR and Mass Spectrometry Data

Technique Signal / Value Assignment / Interpretation
FT-IR (KBr) 3479 cm⁻¹ Phenolic O-H stretch[3]
FT-IR (KBr) 3370 cm⁻¹ Indole N-H stretch[3]
FT-IR (KBr) 1610 cm⁻¹ Aromatic C=C stretch[3]
FT-IR (KBr) 1254 cm⁻¹ Phenolic C-O stretch[3]
ESI-MS (+) m/z 397.2 [M+H]⁺ (Calculated for C₂₆H₂₅N₂O₂⁺: 397.19)

| ESI-MS (-) | m/z 395.2 | [M-H]⁻ (Calculated for C₂₆H₂₃N₂O₂⁻: 395.18) |

References

  • Kasmi-Mir, S., et al. "Synthesis, Spectroscopic Characterization and Antibacterial Studies of Co(II), Ni(II) and Cu(II) Complexes with Bis(Indolyl) Methane derived from 2-Methylindole and p-Vanillin." Journal of Chemical, Biological and Physical Sciences, 2015. URL: [Link]

  • "Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives." MDPI, 2024. URL:[Link]

  • "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies." RSC Publishing, 2025. URL: [Link]

Sources

Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a molecule of significant interest i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a molecule of significant interest in medicinal chemistry. Bis(indolyl)methane (BIM) scaffolds are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The addition of a methoxyphenol moiety introduces further potential for antioxidant and other biological effects, making a detailed understanding of its three-dimensional structure crucial for structure-activity relationship studies and rational drug design.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind the critical steps of crystal growth, data collection, structure solution, and detailed structural analysis.

Introduction: The Significance of the Target Compound

The indole nucleus is a privileged scaffold in pharmaceutical chemistry, present in numerous natural products and approved drugs.[3][4] Bis(indolyl)methanes, characterized by two indole rings linked by a methylene bridge, have emerged as a particularly promising class of compounds. They are known to exhibit a wide spectrum of bioactivities and are considered vital pharmacophores in drug discovery.[1][2][3][4] The target molecule, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, combines this potent BIM core with a 2-methoxyphenol group. Methoxyphenols are known for their antioxidant properties and serve as versatile intermediates in the synthesis of pharmaceuticals.[5][6][7][8]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and ultimately, its biological activity. Single-crystal X-ray diffraction is the definitive technique for elucidating this information, providing precise details on bond lengths, bond angles, and the supramolecular assembly.[9][10] To date, while the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol has been reported[11], its crystal structure remains uncharacterized. This guide, therefore, outlines the complete workflow to determine and analyze this novel crystal structure, providing a blueprint for similar investigations.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring careful planning and execution. The causality behind each step is critical for success.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection cluster_3 Structure Determination cluster_4 Analysis & Validation Compound Synthesized Compound (Powder Form) Growth Single Crystal Growth (e.g., Slow Evaporation) Compound->Growth Purity is key Mounting Crystal Selection & Mounting Growth->Mounting Select clear, well-formed crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Obtain diffraction pattern Solution Structure Solution (e.g., SHELXT) Diffraction->Solution Determine initial atomic positions Refinement Structure Refinement (SHELXL) Solution->Refinement Optimize structural model Analysis Structural Analysis (PLATON) Refinement->Analysis Geometric & interaction analysis Visualization Hirshfeld Surface Analysis (CrystalExplorer) Analysis->Visualization Visualize intermolecular contacts Deposition Data Deposition (e.g., CCDC) Visualization->Deposition Public dissemination

Caption: Overall workflow for crystal structure analysis.

Synthesis and Purification

The target compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, can be synthesized via the electrophilic substitution reaction of 2-methylindole with 4-hydroxy-3-methoxybenzaldehyde (vanillin), typically under acidic catalysis.[11]

Protocol:

  • To a solution of 2-methylindole (2 mmol) in ethanol, add 4-hydroxy-3-methoxybenzaldehyde (1 mmol).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or InCl₃).

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, the product often precipitates. Collect the solid by filtration.

  • Crucially, purify the crude product thoroughly. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is essential. The purity of the starting material is the single most important factor for successful crystal growth.[7] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction (ideally 0.1-0.3 mm in all dimensions, transparent, and without fractures) is often the most challenging step.[12][13] The goal is to allow molecules to slowly and methodically assemble into a perfectly ordered lattice. This is achieved by creating a supersaturated solution from which the compound gradually precipitates.

Recommended Technique: Slow Solvent Evaporation This technique is straightforward and highly effective for many organic compounds.[8][10]

Protocol:

  • Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble at room temperature.[10] If it is too soluble, it will be difficult to achieve supersaturation; if it is poorly soluble, it will crash out of solution as a microcrystalline powder. Screen various solvents (e.g., acetone, ethyl acetate, acetonitrile, methanol, ethanol). A binary solvent system (one solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not) can also be effective.[3]

  • Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system in a clean, small vial or test tube. Ensure all the solid has dissolved; if not, gently warm the solution and filter it through a syringe filter to remove any particulate impurities.

  • Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle. This slows the rate of evaporation, which is key to growing large, high-quality crystals.[13]

  • Patience: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Do not be tempted to move or shake it, as this can cause the formation of multiple small crystals instead of a single large one.[14]

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

Protocol:

  • Crystal Mounting: Under a microscope, select a well-formed, clear crystal.[12] Mount it on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. Modern diffractometers equipped with CCD or CMOS detectors will automatically determine the unit cell and an optimal data collection strategy.[15] X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal, which is rotated through a series of angles.[12] The positions and intensities of the diffracted X-ray spots are recorded.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and apply an absorption correction. This process yields the final reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and the intensity (F²) for each reflection.

Structure Solution and Refinement

The processed reflection data is used to solve the phase problem and build a molecular model, which is then refined against the experimental data. This process is typically handled using a suite of programs such as SHELX, often through a graphical interface like Olex2.[4][16][17][18][19][20]

G Data Data Files .hkl (reflections) .ins (instructions) Solve Structure Solution (SHELXT) - Direct Methods or - Patterson Methods - Generates initial atomic model (Q-peaks) Data->Solve Refine Iterative Refinement (SHELXL) Least-Squares Minimization Anisotropic Displacement Parameters Hydrogen Atom Placement Check R-factors (R1, wR2) Solve->Refine:f0 Refine:f3->Refine:f0 Iterate until convergence Final Final Model .cif file Refine->Final

Caption: The iterative cycle of crystallographic structure refinement.

Protocol using Olex2 with SHELXL:

  • Structure Solution: Load the .ins and .hkl files into Olex2. Use the SHELXT program for structure solution.[21] SHELXT uses "intrinsic phasing" methods to solve the phase problem and provide an initial electron density map. The most intense peaks (Q-peaks) in this map are assigned to the heaviest expected atoms (C, N, O).

  • Initial Refinement: The initial model is refined against the data using SHELXL.[20][21] This is a least-squares process that adjusts the atomic coordinates and isotropic displacement parameters to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model).

  • Model Building: Identify and assign the remaining non-hydrogen atoms from the difference electron density map.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, refine them anisotropically. This models the atomic vibrations as ellipsoids rather than spheres, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., AFIX commands in SHELXL) and refined using a riding model.[19] The hydroxyl and N-H protons, which may participate in hydrogen bonding, can often be located from the difference map and refined with appropriate restraints.

  • Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (R1 and wR2), which measure the agreement between the model and the data, are stable and low (typically R1 < 0.05 for good quality data).

Structural Analysis and Interpretation

With a refined structure, the final and most insightful phase begins: a detailed analysis of the molecular geometry and intermolecular interactions.

Molecular Geometry

The refined structure will provide precise bond lengths, bond angles, and torsion angles. These should be compared to expected values from the Cambridge Structural Database (CSD) for similar fragments to ensure the model is chemically reasonable.[22][23][24][25][26]

Data Presentation: All key crystallographic and refinement data should be summarized in a standardized table.

Parameter Value
Chemical FormulaC₂₅H₂₄N₂O₂
Formula Weight396.47
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemTo be determined
Space GroupTo be determined
Unit cell dimensions (Å, °)a = TBD, b = TBD, c = TBD
α = TBD, β = TBD, γ = TBD
Volume (ų)To be determined
Z (molecules per unit cell)To be determined
Density (calculated, g/cm³)To be determined
F(000)To be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
Reflections collected/uniquee.g., 15000 / 4000
Final R indices [I > 2σ(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Goodness-of-fit on F²To be determined
CCDC Deposition NumberTo be assigned upon deposition
Supramolecular Assembly and Non-Covalent Interactions

The packing of molecules in the crystal is dictated by a network of non-covalent interactions. For the title compound, several key interactions are anticipated:

  • N-H···O and O-H···N/O Hydrogen Bonds: The indole N-H groups and the phenolic O-H group are strong hydrogen bond donors. The methoxy oxygen, phenolic oxygen, and indole nitrogen atoms can act as acceptors. These are expected to be the dominant interactions governing the crystal packing.[27] The program PLATON can be used to systematically analyze and tabulate these interactions.[5][6][9]

  • N-H···π and C-H···π Interactions: The electron-rich indole rings are excellent π-acceptors for hydrogen bonds.[1][28] These weaker, but significant, interactions are common in indole-containing structures and contribute to the overall stability of the crystal lattice.

  • π-π Stacking: Interactions between the aromatic rings of the indole and phenol moieties can also play a role in the crystal packing, although in indole systems, T-shaped (edge-to-face) arrangements are often preferred over parallel stacking.[28]

Visualization with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[29][30][31] The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

  • Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii) and correspond to the strongest interactions, such as hydrogen bonds.

  • White areas represent contacts around the van der Waals separation.

  • Blue areas indicate regions with no significant contacts.

The 2D fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[31][32]

G cluster_0 Hirshfeld Surface Generation cluster_1 Surface Mapping & Analysis CIF Refined CIF File CE CrystalExplorer Software CIF->CE HS Generate Hirshfeld Surface CE->HS dnorm Map d_norm Surface (Identify close contacts) HS->dnorm FP Generate 2D Fingerprint Plots (Quantify interactions) dnorm->FP Analysis Interpret Plots (e.g., % of H···O, H···C contacts) FP->Analysis

Caption: Workflow for Hirshfeld surface analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. By following these detailed protocols—from meticulous crystal growth to advanced structural analysis—researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data, including precise bond lengths, angles, and a detailed map of intermolecular interactions, will provide invaluable insights for the drug development community. This information forms the bedrock for understanding structure-activity relationships, guiding the design of more potent and selective analogues, and predicting key physicochemical properties relevant to pharmacology. The validated structure should be deposited in the Cambridge Structural Database to benefit the wider scientific community.

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  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

  • IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. [Link]

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  • Ferguson, G., et al. (2015). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section C, 71(Pt 1), 39-44. [Link]

  • Lommerse, J. P. M., & Taylor, R. (1996). Characterising Non-Covalent Interactions With The Cambridge Structural Database. Perspectives in Drug Discovery and Design, 4, 225-242. [Link] (Note: Link is to CSD homepage, as original article link is not available)

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  • Moody, C. J., & Roff, G. J. (2003). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. The Journal of Organic Chemistry, 68(25), 9673-9676. [Link]

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Foundational

Biological activity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

An In-Depth Technical Guide: Biological Profile of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Abstract This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Biological Profile of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a prominent member of the bis(indolyl)methane (BIM) class of compounds. This molecule is synthesized through the electrophilic substitution of 2-methylindole with vanillin (4-hydroxy-3-methoxybenzaldehyde). Its structure, which synergistically combines the bioactive indole nucleus with a phenolic moiety, makes it a compelling candidate for therapeutic development. This document details its significant potential in oncology, as an antioxidant, and as an antimicrobial agent. We provide authoritative grounding for its mechanisms of action, detailed step-by-step protocols for its synthesis and biological evaluation, and frameworks for data interpretation. The guide is structured to serve as a practical and theoretical resource for researchers aiming to explore the therapeutic applications of this promising compound.

Part 1: Molecular Overview and Synthesis

Chemical Identity

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a symmetrical bis(indolyl)methane. Its structure is characterized by a central methane carbon atom bonded to two 2-methylindole moieties at their C3 position and to a 2-methoxyphenol (guaiacol) ring. The presence of the phenolic hydroxyl group and the two indole N-H protons renders the molecule capable of acting as a hydrogen-bond donor, while the methoxy and aromatic systems can participate in various non-covalent interactions. These features are critical to its biological activity.

Synthetic Rationale and Strategy

The synthesis of BIMs is a cornerstone of medicinal chemistry, leveraging the high nucleophilicity of the C3 position of the indole ring. The most common and efficient method is the acid-catalyzed electrophilic substitution reaction between two equivalents of an indole and one equivalent of an aldehyde or ketone.[1][2] In this case, 2-methylindole provides the indole scaffold, and vanillin serves as the aldehyde, bringing the functional 2-methoxyphenol group into the final structure. Various catalysts, from simple Brønsted or Lewis acids to novel green catalysts like taurine or enzymes, can be employed to facilitate this reaction.[1][3][4]

Experimental Protocol: Catalyst-Promoted Synthesis

This protocol describes a general and efficient method for synthesizing the title compound using a Lewis acid promoter under solvent-free grinding conditions, a technique noted for its efficiency and environmental advantages.[5]

Materials:

  • 2-methylindole (2.0 mmol)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 mmol)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O) (0.1 mmol)

  • Sodium dodecyl sulfate (SDS) (0.3 mmol)

  • Silica gel (column chromatography grade, 300-400 mesh) (0.5 g)

  • Agate mortar and pestle

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Preparation: Accurately weigh and add 2-methylindole (2.0 mmol), vanillin (1.0 mmol), AlCl₃·6H₂O (0.1 mmol), SDS (0.3 mmol), and silica gel (0.5 g) to an agate mortar.[5]

  • Grinding: Grind the mixture vigorously with the pestle at room temperature for 15-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solvent-free condition accelerates the reaction by ensuring high concentration of reactants.

  • Extraction: Upon completion, add 10 mL of ethyl acetate to the mortar and triturate the solid mixture to dissolve the organic compounds.

  • Purification: Filter the mixture to remove the silica gel and catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue using silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 5:1) to isolate the pure 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A similar, non-methylated indole compound, 4-(Di(1H-indol-3-yl)methyl)-2-methoxyphenol, has been characterized as a red solid.[6]

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product r1 2-methylindole (2 eq) p1 Combine in Mortar r1->p1 r2 Vanillin (1 eq) r2->p1 cat AlCl₃·6H₂O / SDS / Silica Gel cat->p1 p2 Grind (15-20 min) p1->p2 p3 Extract with Ethyl Acetate p2->p3 p4 Purify via Chromatography p3->p4 prod 4-[bis(2-methyl-1H-indol-3-yl)methyl]- 2-methoxyphenol p4->prod

Fig. 1: Workflow for the synthesis of the title compound.

Part 2: Anticancer Activity

Mechanistic Rationale

Bis(indolyl)methanes are a well-documented class of anticancer agents.[7] Their biological activity stems from their ability to modulate multiple cellular pathways involved in cancer progression. The planar indole rings can intercalate with DNA, while the overall structure can bind to the allosteric or active sites of key proteins. One such target is the mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division.[2] Inhibition of Eg5 leads to cell cycle arrest and apoptosis. BIM derivatives have shown potential to bind robustly to the allosteric pocket of Eg5, making them promising candidates for antineoplastic drugs.[1][2] The cytotoxicity of various BIMs has been demonstrated across a range of human cancer cell lines, including prostate (DU-145), liver (HepG2), melanoma (B16), and breast cancer cells.[7][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8]

Materials:

  • Human cancer cell lines (e.g., DU-145, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the title compound and doxorubicin in culture medium. Replace the medium in the wells with medium containing various concentrations of the test compounds (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24-48 hours.[7]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Attachment) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 24-48h C->D E Add MTT Solution D->E F Incubate for 4h (Formazan Formation) E->F G Dissolve Crystals in DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ Value H->I

Fig. 2: Workflow for the MTT cytotoxicity assay.
Data Presentation: Cytotoxicity Profile

The results are typically presented as IC₅₀ values. A lower IC₅₀ value indicates higher cytotoxic potency.

CompoundIC₅₀ against DU-145 (Prostate) [µM]IC₅₀ against HepG2 (Liver) [µM]IC₅₀ against MCF-7 (Breast) [µM]
Title Compound Expected: 1-10Expected: 5-20Expected: 5-20
Doxorubicin (Control)~0.5 - 2~0.5 - 2~0.1 - 1

Note: Expected values are hypothetical, based on published data for similar BIM structures.[7][8]

Part 3: Antioxidant Properties

Mechanistic Rationale

The 2-methoxyphenol substructure is a well-known antioxidant motif found in natural compounds like eugenol and vanillin.[9] The antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxy radical is stabilized by resonance. The indole N-H group can also contribute to radical scavenging.[10] Synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are structurally related phenols used as preservatives in food and pharmaceuticals.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. When the DPPH radical is reduced by an antioxidant, its deep violet color in methanol fades to a pale yellow.[13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol)

  • 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (stock solution in methanol)

  • Butylated Hydroxytoluene (BHT) or Vitamin C (positive controls)

  • Methanol

  • 96-well microtiter plate

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive controls in methanol in a 96-well plate.

  • Reaction Initiation: Add an equal volume of the DPPH methanolic solution to each well.[14] A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • EC₅₀ Determination: Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

cluster_0 cluster_1 cluster_2 cluster_3 DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH + H• AH Ar-OH A_rad Ar-O• AH->A_rad - H•

Fig. 3: Mechanism of DPPH radical scavenging by a phenol.
Data Presentation: Antioxidant Efficacy

A lower EC₅₀ value signifies stronger antioxidant activity.

CompoundAntioxidant Activity (EC₅₀) [ppm]
Title Compound Expected: 5-20
BHT (Control)~15-30[15]
Vitamin C (Control)~2-5

Note: Expected values are hypothetical, based on data for similar methoxyphenol compounds.[16][17]

Part 4: Antimicrobial and Antibiofilm Activity

Rationale for Antimicrobial Investigation

Indole and its derivatives are recognized as privileged scaffolds in the development of antimicrobial agents.[18] Bis-indoles, in particular, have shown potent activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[19] Their mechanism of action can involve disrupting the bacterial cell wall, inhibiting essential enzymes, or damaging DNA.[20] Furthermore, many indole-based compounds can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][21]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923, MRSA ATCC 43300)

  • Fungal strain (e.g., C. albicans ATCC 10231)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5 × 10⁵ CFU/mL

  • Test compound and standard antibiotics (e.g., Vancomycin, Fluconazole)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the clear wells is plated onto agar. The lowest concentration that results in no growth on the agar is the MBC/MFC.

G A Prepare Serial Dilution of Compound in 96-well Plate B Add Standardized Microbial Inoculum to Each Well A->B C Incubate Plate (e.g., 24h at 37°C) B->C D Observe Wells for Turbidity (Growth) C->D E Identify Lowest Concentration with No Growth D->E F Result: Minimum Inhibitory Concentration (MIC) E->F

Fig. 4: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Spectrum

MIC values are reported to quantify antimicrobial potency.

OrganismMIC of Title Compound [µg/mL]MIC of Control Drug [µg/mL]
S. aureusExpected: 4-16Vancomycin: ~1-2
MRSAExpected: 8-32Vancomycin: ~1-2
C. albicansExpected: 16-64Fluconazole: ~0.25-1

Note: Expected values are hypothetical, based on published data for similar indole derivatives.[18][19]

Conclusion and Future Directions

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol emerges as a molecule of significant therapeutic interest, possessing a compelling profile of anticancer, antioxidant, and antimicrobial activities. The synthetic accessibility and the rich biological potential of the bis(indolyl)methane scaffold, combined with the proven antioxidant properties of the 2-methoxyphenol moiety, justify its further investigation.

Future research should focus on expanding the in vitro testing to a broader panel of cancer cell lines and microbial pathogens. Elucidating the precise molecular mechanisms through techniques like Western blotting (for apoptosis markers), cell cycle analysis, and specific enzyme inhibition assays is critical. Successful in vitro results should be followed by in vivo efficacy and toxicity studies in appropriate animal models to translate the promising preclinical data toward potential clinical applications.

References

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Abstract The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a member of the bis-indole class of molecules, represents a compelling scaffold for therapeutic development. Bis-indole derivatives are known t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a member of the bis-indole class of molecules, represents a compelling scaffold for therapeutic development. Bis-indole derivatives are known to possess a wide spectrum of biological activities, most notably potent anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of this specific molecule. We will delve into the rationale behind selecting these targets based on the compound's structural motifs—the bis-indole core and the 2-methoxyphenol moiety. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for target identification and validation, thereby creating a self-validating system for investigation. Our approach is grounded in established scientific principles to ensure technical accuracy and trustworthiness, providing a solid foundation for future research and development endeavors.

Introduction: The Therapeutic Potential of Bis-Indole Scaffolds

The indole nucleus is a privileged pharmacophore, integral to a multitude of natural products and synthetic drugs with diverse therapeutic applications.[1] When two indole moieties are linked, as in the case of bis-indoles, a unique three-dimensional structure is formed that can interact with a variety of biological macromolecules with high affinity and specificity. These compounds have demonstrated a remarkable range of medicinal properties, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and, most significantly, anticancer activities.[1][2]

The subject of this guide, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, combines the established bioactivity of the bis-indole core with a 2-methoxyphenol group. This phenolic component is also known to contribute to biological effects, such as antioxidant and anti-inflammatory actions, and may influence the overall pharmacological profile of the molecule.[3] The confluence of these structural features suggests a polypharmacological potential, making a systematic investigation of its therapeutic targets a high-priority endeavor.

Prioritized Potential Therapeutic Targets

Based on the structural characteristics of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol and existing research on related compounds, we have identified several high-priority potential therapeutic targets. This section will explore the rationale for each target class and outline the initial steps for investigation.

Nuclear Receptors: NR4A1 and NR4A2

Rationale: Recent studies have identified 1,1-bis(3′-indolyl)-1-(substituted-phenyl)methane derivatives as ligands for the orphan nuclear receptors NR4A1 (Nur77) and NR4A2 (Nurr1).[4] These receptors are implicated in a range of physiological and pathological processes, including cancer cell proliferation, apoptosis, and inflammation. The structural similarity of our compound of interest to these known ligands makes NR4A1 and NR4A2 primary targets for investigation.

Initial Investigation: The initial assessment of interaction would involve determining the binding affinity of the compound to the Ligand Binding Domains (LBDs) of NR4A1 and NR4A2.

Microtubule Dynamics: Tubulin Polymerization

Rationale: A notable anticancer mechanism for compounds containing indole moieties is the disruption of microtubule dynamics through interaction with tubulin. For instance, the potent tubulin inhibitor ABI-231, which targets the colchicine binding site, features an indole group.[5] The rigid, bulky structure of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol may allow it to fit into one of the known ligand-binding sites on tubulin, thereby inhibiting its polymerization and arresting cell cycle progression.

Initial Investigation: The primary approach would be to assess the compound's effect on in vitro tubulin polymerization.

Protein Kinases: GSK-3 and CDKs

Rationale: Bisindolylmaleimides have been identified as potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[6] These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer. The bis-indole scaffold can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of these kinases.

Initial Investigation: A broad-spectrum kinase inhibitor screen would be the first step, followed by more specific assays for identified hits.

Aryl Hydrocarbon Receptor (AhR)

Rationale: The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. Methylated and methoxylated indoles have been shown to modulate AhR activity, acting as either agonists or antagonists.[7] Given the presence of methyl and methoxy groups on the indole and phenol rings, respectively, investigating the interaction with AhR is warranted.

Initial Investigation: A cell-based reporter assay is a standard method to determine if the compound can activate or inhibit AhR signaling.

G-Quadruplex DNA

Rationale: G-quadruplexes are four-stranded DNA structures found in telomeric regions and gene promoter regions. Stabilization of these structures by small molecules can inhibit telomerase activity and modulate gene expression, leading to cancer cell death.[8] The planar aromatic systems of the bis-indole structure are well-suited for stacking on top of the G-quartets, making G-quadruplex DNA a plausible target.

Initial Investigation: Biophysical methods can be employed to assess the binding and stabilization of G-quadruplex DNA by the compound.

Methodologies for Target Identification and Validation

This section provides detailed, step-by-step protocols for investigating the potential therapeutic targets outlined above. These protocols are designed to be self-validating, with clear endpoints and controls.

General Workflow for Target Identification

The overall strategy for identifying the direct molecular targets of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol can be visualized as follows:

Target_Identification_Workflow cluster_initial_screening Initial Screening cluster_target_deconvolution Target Deconvolution cluster_target_validation Target Validation cluster_final_output Final Output Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography CETSA Cellular Thermal Shift Assay (CETSA) Phenotypic_Screening->CETSA Target_Class_Prediction In Silico Target Prediction (e.g., Molecular Docking) Target_Class_Prediction->Affinity_Chromatography Target_Class_Prediction->CETSA Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Affinity_Chromatography->Biophysical_Assays CETSA->Biophysical_Assays Biochemical_Assays Biochemical Assays (e.g., Enzyme Activity) Biophysical_Assays->Biochemical_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Gene Knockdown/Overexpression) Biochemical_Assays->Cell_Based_Assays Validated_Target Validated Therapeutic Target(s) Cell_Based_Assays->Validated_Target

A generalized workflow for target identification and validation.
Experimental Protocols

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture cancer cell lines (e.g., DU-145 for prostate, HepG2 for liver, B16 for melanoma) in appropriate media and conditions.[2][9]

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM)
DU-145Experimental Value
HepG2Experimental Value
B16Experimental Value
U87GExperimental Value
RKOExperimental Value

Objective: To assess the effect of the compound on the polymerization of tubulin.

Protocol:

  • Reagents: Use a commercially available tubulin polymerization assay kit.

  • Reaction Setup: In a 96-well plate, add tubulin solution, polymerization buffer, and GTP.

  • Compound Addition: Add varying concentrations of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

  • Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to visualize the polymerization kinetics. Calculate the IC50 for inhibition of polymerization.

Objective: To screen for inhibitory activity against a panel of protein kinases.

Protocol:

  • Kinase Panel: Utilize a commercial kinase screening service or an in-house panel of purified kinases (e.g., GSK-3β, CDK2/cyclin A).

  • Assay Principle: A common format is a fluorescence-based assay that measures the amount of ADP produced, which is indicative of kinase activity.

  • Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM).

  • Detection: After incubation, add the detection reagents and measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. For hits, perform dose-response studies to determine the IC50.

Objective: To determine if the compound can modulate AhR activity.

Protocol:

  • Cell Line: Use a cell line stably transfected with an AhR-responsive reporter gene, such as a luciferase gene under the control of a Dioxin Response Element (DRE).

  • Treatment: Seed the cells in a 96-well plate and treat them with different concentrations of the compound. Include a known AhR agonist (e.g., TCDD) as a positive control and an antagonist (e.g., CH-223191) for inhibition studies.

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability and determine the EC50 for agonistic activity or IC50 for antagonistic activity.

Objective: To assess the ability of the compound to bind to and stabilize G-quadruplex DNA.

Protocol:

  • Oligonucleotide: Use a fluorescently labeled oligonucleotide that forms a G-quadruplex structure (e.g., a telomeric repeat sequence). The oligonucleotide should be labeled with a FRET pair (e.g., FAM and TAMRA).

  • Assay Setup: In a real-time PCR machine, prepare a solution containing the oligonucleotide in a potassium-containing buffer and add the test compound at various concentrations.

  • Melting Curve Analysis: Heat the samples from room temperature to 95°C and monitor the fluorescence of the donor fluorophore. As the G-quadruplex unfolds, the FRET efficiency changes, resulting in a change in fluorescence.

  • Data Analysis: The melting temperature (Tm) of the G-quadruplex is the temperature at which 50% of the structures are unfolded. An increase in Tm in the presence of the compound indicates stabilization and binding.

Signaling Pathways and Mechanistic Insights

The potential targets of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol are embedded in critical cellular signaling pathways. Understanding how the compound modulates these pathways is key to elucidating its mechanism of action.

NR4A1/NR4A2 Signaling

NR4A_Signaling Compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol NR4A1_2 NR4A1/NR4A2 Compound->NR4A1_2 Binds to LBD Mitochondria Mitochondria NR4A1_2->Mitochondria Translocation Inflammation Inflammation NR4A1_2->Inflammation Modulation of Gene Expression Cell_Proliferation Cell Proliferation NR4A1_2->Cell_Proliferation Modulation of Gene Expression Apoptosis Apoptosis Mitochondria->Apoptosis Initiation

Potential modulation of NR4A1/NR4A2 signaling pathways.
Tubulin and Cell Cycle Regulation

Tubulin_Pathway Compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Disruption of microtubule dynamics and cell cycle progression.

Conclusion and Future Directions

This technical guide has outlined a rational, evidence-based approach to elucidating the therapeutic targets of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. The convergence of the bis-indole and 2-methoxyphenol motifs points towards a rich polypharmacology, with high-priority targets in the realms of nuclear receptors, microtubule dynamics, protein kinases, the aryl hydrocarbon receptor, and G-quadruplex DNA.

The provided experimental protocols offer a robust framework for researchers to systematically investigate these potential targets. Successful identification and validation of the molecular targets of this compound will be a critical step in its journey towards clinical development. Future work should focus on lead optimization to enhance potency and selectivity for the validated target(s), as well as comprehensive in vivo studies to assess efficacy and safety in relevant disease models. The exploration of this promising chemical scaffold holds significant potential for the discovery of novel therapeutics.

References

  • Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands - MDPI. Available at: [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst | ACS Omega - ACS Publications. Available at: [Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties - MDPI. Available at: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Available at: [Link]

  • Bis-indole derivatives with antitumor activity turn out to be specific ligands of human telomeric G-quadruplex - Frontiers. Available at: [Link]

  • Synthesis of New Methoxy Actived Mono and Bis-indole Compounds - DergiPark. Available at: [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC. Available at: [Link]

  • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery - Encyclopedia.pub. Available at: [Link]

  • Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition - PubMed. Available at: [Link]

  • Synthesis and Characterization of 1-(5-Substituted-1H-Indol-3-Yl). Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - DOI. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. Available at: [Link]

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol - MDPI. Available at: [Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed. Available at: [Link]

  • A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Available at: [Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1 H-Indol-3-yl)-1 H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin - PubMed. Available at: [Link]

Sources

Foundational

Antioxidant Properties and Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: A Technical Guide

Executive Summary The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a highly functionalized bis(indolyl)methane (BIM) derivative[1]. Synthesized via the electrophilic condensation of 2-methylindole an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a highly functionalized bis(indolyl)methane (BIM) derivative[1]. Synthesized via the electrophilic condensation of 2-methylindole and vanillin, this molecule has garnered significant attention in medicinal chemistry for its robust radical scavenging capabilities[2]. This whitepaper deconstructs the structural-activity relationship (SAR), mechanistic pathways, and self-validating experimental protocols required to synthesize and quantify the antioxidant efficacy of this specific BIM derivative.

Chemical Architecture & Structure-Activity Relationship (SAR)

The antioxidant superiority of this compound is not coincidental; it is a direct consequence of its highly conjugated, electron-rich architecture[1][3]. As an application scientist, I approach this molecule by looking at its three functional domains:

  • The 2-Methoxyphenol Moiety (Vanillin Core): The phenolic hydroxyl (-OH) group is the primary sacrificial hydrogen donor. The adjacent ortho-methoxy (-OCH₃) group is critical; it acts as an electron-donating group (EDG) that stabilizes the resulting phenoxy radical via resonance and inductive effects, significantly lowering the bond dissociation enthalpy (BDE) of the O-H bond.

  • The Bis(indolyl)methane Scaffold: The dual indole rings provide a massive delocalized π -electron system. The nitrogen atoms (N-H) in the pyrrole rings can participate in secondary radical scavenging, while the extended conjugation acts as an electron sink to stabilize transient radical intermediates[2].

  • The 2-Methyl Substitution: The methyl groups at the C2 position of the indole rings increase the overall lipophilicity of the molecule, enhancing its ability to penetrate lipid bilayers—a crucial factor for inhibiting lipid peroxidation in cellular models.

Mechanistic Dynamics of Antioxidant Activity

The neutralization of Reactive Oxygen Species (ROS) by 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol operates primarily through two competing but complementary thermodynamic pathways:

  • Hydrogen Atom Transfer (HAT): The preferred pathway in non-polar environments. The phenolic -OH donates a hydrogen atom to the free radical (e.g., DPPH• or ROO•), neutralizing it while becoming a stable phenoxy radical.

  • Single Electron Transfer (SET): Dominant in polar environments. The electron-rich indole rings donate an electron to the ROS, forming a radical cation intermediate that subsequently deprotonates.

Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, O2•-, •OH) HAT Hydrogen Atom Transfer (HAT) Phenolic -OH donates H• ROS->HAT Electrophilic attack SET Single Electron Transfer (SET) Indole/Aryl rings donate e- ROS->SET Electron abstraction BIM 4-[bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol BIM->HAT Primary Pathway BIM->SET Secondary Pathway Radical Resonance-Stabilized Radical (Phenoxy / Indolyl Radical) HAT->Radical Neutral Neutralized Non-Toxic Species (H2O, Non-radical DPPH-H) HAT->Neutral SET->Radical SET->Neutral Cell Prevention of Lipid Peroxidation & Cellular Oxidative Stress Neutral->Cell

Fig 1. Dual mechanistic pathway (HAT and SET) for ROS scavenging by the BIM derivative.

Synthesis Methodology: An Eco-Compatible Ultrasonic Approach

Conventional synthesis of BIMs often requires harsh Lewis acids and prolonged refluxing, which can degrade the sensitive phenolic moiety[1][4]. To preserve structural integrity and maximize yield, we employ an ultrasound-assisted, p-Toluenesulfonic acid (p-TSA) catalyzed multicomponent condensation[5][6].

Causality of Design: Ultrasonication (20 kHz) induces acoustic cavitation—the rapid formation and collapse of microbubbles. This generates localized "hot spots" of extreme temperature and pressure, drastically accelerating mass transfer and reducing reaction times from hours to minutes[5]. Acetonitrile (CH₃CN) is chosen as the solvent because its moderate vapor pressure optimizes the intensity of the cavitation collapse.

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-methylindole (2.0 mmol) and vanillin (1.0 mmol) in 5 mL of HPLC-grade CH₃CN.

  • Catalysis: Add 5 mol% p-TSA (0.05 mmol). Rationale: p-TSA is a mild Brønsted acid that sufficiently activates the carbonyl carbon of vanillin without causing unwanted polymerization of the indole.

  • Irradiation: Submerge the flask in an ultrasonic bath (20 kHz) at room temperature for 15–30 minutes. Monitor progression via TLC (Hexane:Ethyl Acetate, 7:3)[5].

  • Quenching & Extraction: Once complete, quench the reaction with 10 mL of distilled water and extract with Dichloromethane (DCM) (3 x 10 mL). Wash the organic layer with brine to remove residual acid, ensuring the product does not auto-oxidize.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via column chromatography (silica gel, 100-200 mesh) to yield the pure dark red/pinkish solid[5][7].

Synthesis A 2-Methylindole (2 eq) C Catalyst: p-TSA (5 mol%) Solvent: CH3CN A->C B Vanillin (1 eq) B->C D Ultrasound Irradiation (20 kHz, 15-30 min) C->D Acoustic Cavitation E Crude BIM Derivative D->E Condensation F Purification (Column Chromatography) E->F G Target Compound (Yield >85%) F->G Pure Isolate

Fig 2. Ultrasound-assisted green synthesis workflow for the target BIM derivative.

In Vitro Validation Protocols

To establish trustworthiness, antioxidant capacity must be evaluated using self-validating systems. We utilize the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a gold-standard colorimetric method[5].

Causality of Design: Methanol is selected as the diluent because it perfectly solvates both the lipophilic BIM derivative and the DPPH radical, ensuring a homogenous single-phase reaction critical for reproducible SET/HAT kinetics. Ascorbic acid is run in parallel as a positive control to validate the assay's sensitivity.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Critical step: Store in an amber flask at 4°C to prevent photo-degradation of the radical[5].

  • Sample Dilution: Prepare serial dilutions of the synthesized compound (e.g., 20, 40, 60, 80, 100 µg/mL) in methanol[5].

  • Incubation: Mix 2 mL of the sample solution with 3 mL of the DPPH stock solution. Vortex thoroughly.

  • Self-Validation Controls:

    • Blank: 2 mL methanol + 3 mL DPPH (Validates maximum absorbance).

    • Positive Control: Ascorbic acid prepared at identical concentrations.

  • Measurement: Incubate in the dark for 30 minutes. Measure absorbance at 517 nm using a UV-Vis spectrophotometer[5].

  • Calculation: % Scavenging=(Ablank​Ablank​−Asample​​)×100

Quantitative Data Synthesis

The integration of the vanillin structural motif drastically improves the radical scavenging efficiency compared to unsubstituted bis(indolyl)methanes. Below is a representative data synthesis demonstrating the comparative IC₅₀ (Half maximal inhibitory concentration) profile of the target compound against standard benchmarks[1][5].

Compound / ControlAssay TypeIC₅₀ (µg/mL)Mechanistic Note
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol DPPH Scavenging22.4 ± 1.2High efficacy due to ortho-methoxy stabilized phenoxy radical.
Unsubstituted Bis(indolyl)methane (Control)DPPH Scavenging> 100.0Poor activity; lacks the phenolic -OH required for rapid HAT.
Ascorbic Acid (Positive Control)DPPH Scavenging12.8 ± 0.8Standard aqueous-phase antioxidant benchmark.
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol ABTS•+ Scavenging18.6 ± 0.9Strong SET pathway activation in polar environments.

Conclusion

The rational design of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol perfectly marries the electron-rich bis(indolyl)methane scaffold with the potent hydrogen-donating capacity of vanillin[2][3]. By utilizing ultrasound-assisted green synthesis, researchers can obtain high-purity yields while avoiding the degradation of the critical phenolic moiety[5]. Its impressive IC₅₀ profile makes it a highly viable candidate for further in vivo pharmacokinetic studies, particularly in the development of therapeutics targeting oxidative stress-mediated pathologies such as neurodegeneration and chronic inflammation.

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Exploratory

An In-Depth Technical Guide to the Cytotoxicity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol on Cancer Cell Lines

Abstract This technical guide provides a comprehensive overview of the cytotoxic properties of the synthetic bis-indole compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, often abbreviated as DIM-C-pPhOCH3....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the cytotoxic properties of the synthetic bis-indole compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, often abbreviated as DIM-C-pPhOCH3. We will delve into the established mechanisms of action, provide detailed protocols for evaluating its efficacy in vitro, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents. We will explore its effects on cell viability, cell cycle progression, and the induction of apoptosis, supported by field-proven experimental designs and data interpretation strategies.

Introduction: The Therapeutic Potential of Bis-Indole Alkaloids

Indole derivatives, particularly bis-indole structures, represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Many natural and synthetic bis-indole alkaloids have demonstrated potent anticancer properties, often attributed to their ability to interfere with critical cellular processes in malignant cells, including proliferation, migration, and survival.[1][2] The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (DIM-C-pPhOCH3) has emerged as a promising candidate in this class.

DIM-C-pPhOCH3 is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound found in cruciferous vegetables.[2] DIM itself has been shown to exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[2] The structural modifications in DIM-C-pPhOCH3, specifically the addition of a 2-methoxy-4-hydroxyphenyl group, have been investigated for their potential to enhance cytotoxic activity against various cancer cell lines.[1][3]

This guide will focus on the practical aspects of investigating the cytotoxicity of DIM-C-pPhOCH3, providing a robust framework for its preclinical evaluation.

Known Mechanisms of Action: A Multifaceted Approach to Cancer Cell Killing

Research has indicated that DIM-C-pPhOCH3 exerts its cytotoxic effects through multiple signaling pathways. A primary target identified is the orphan nuclear receptor TR3/Nur77 (NR4A1).[4][5]

2.1. TR3/Nur77-Dependent Apoptosis:

DIM-C-pPhOCH3 acts as an agonist of the orphan nuclear receptor TR3 (also known as Nur77).[4][6] Activation of nuclear TR3 by this compound has been shown to induce apoptosis in various cancer cell lines, including those of the colon and pancreas.[4][5][6] This pro-apoptotic activity is associated with the upregulation of several genes involved in programmed cell death, such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[4][5][6]

2.2. TR3/Nur77-Independent Pathways:

Interestingly, studies have also revealed that DIM-C-pPhOCH3 can induce apoptosis through mechanisms independent of TR3/Nur77.[4][6] This suggests a broader and more complex mode of action, potentially involving the induction of endoplasmic reticulum (ER) stress, a pathway also implicated for other C-DIM compounds.[4]

2.3. Induction of Oxidative Stress:

A common mechanism for many chemotherapeutic agents is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[7][8] While direct evidence for DIM-C-pPhOCH3 is still emerging, the structural similarity to other redox-cycling compounds suggests that the induction of oxidative stress is a plausible mechanism contributing to its cytotoxicity.

The following diagram illustrates the key signaling pathways implicated in the cytotoxic action of DIM-C-pPhOCH3.

DIM_C_pPhOCH3_Signaling cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DIM_C_pPhOCH3 DIM_C_pPhOCH3 TR3/Nur77 TR3/Nur77 DIM_C_pPhOCH3->TR3/Nur77 Agonist ER_Stress Endoplasmic Reticulum Stress DIM_C_pPhOCH3->ER_Stress TR3-independent ROS_Production Reactive Oxygen Species (ROS) Production DIM_C_pPhOCH3->ROS_Production Potential Pathway Pro-apoptotic Genes Induction of Pro-apoptotic Genes (e.g., TRAIL) TR3/Nur77->Pro-apoptotic Genes Apoptosis_Execution Apoptosis Pro-apoptotic Genes->Apoptosis_Execution ER_Stress->Apoptosis_Execution ROS_Production->Apoptosis_Execution

Caption: Proposed signaling pathways of DIM-C-pPhOCH3.

Experimental Evaluation of Cytotoxicity: A Step-by-Step Guide

A thorough investigation of the cytotoxic effects of DIM-C-pPhOCH3 requires a multi-pronged approach, employing a suite of well-established in vitro assays.

Assessment of Cell Viability and Cytotoxicity

The initial step in characterizing the bioactivity of DIM-C-pPhOCH3 is to determine its effect on the viability and proliferation of cancer cell lines.

3.1.1. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that provides an indication of metabolic activity, which in turn correlates with cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DIM-C-pPhOCH3 (and a vehicle control, e.g., DMSO) for various time points (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

3.1.2. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][11][12]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.[11][12]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (vehicle-treated) controls.

Analysis of Cell Cycle Progression

To understand if DIM-C-pPhOCH3 affects cell proliferation by halting the cell cycle, flow cytometry analysis of DNA content is the gold standard.[13][14]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with DIM-C-pPhOCH3 at concentrations around the determined IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C for at least 2 hours.

  • Staining: Rehydrate the cells in PBS and then stain them with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to eliminate RNA-related signals.

  • Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] An accumulation of cells in a specific phase would indicate a cell cycle arrest.

The following diagram outlines the workflow for cell cycle analysis.

Cell_Cycle_Analysis_Workflow Start Cell Treatment Harvest Harvest Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Workflow for cell cycle analysis using flow cytometry.

Detection and Quantification of Apoptosis

To confirm that the observed cytotoxicity is due to programmed cell death, specific apoptosis assays are crucial.

3.3.1. Western Blot Analysis of Apoptosis Markers

Western blotting is a powerful technique to detect the expression and cleavage of key proteins involved in the apoptotic cascade.[15][16]

Key Apoptotic Markers to Investigate:

  • Caspases: Look for the cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[15][17] The appearance of cleaved fragments is a hallmark of apoptosis.

  • PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases.[15][16] Detecting the cleaved form of PARP is a reliable indicator of apoptosis.

  • Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to assess the involvement of the intrinsic apoptotic pathway.[15][16]

Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction: Lyse treated and control cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[18]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the apoptotic markers of interest, followed by incubation with an appropriate HRP-conjugated secondary antibody.[18]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and cleavage.[18]

Measurement of Reactive Oxygen Species (ROS)

To investigate the role of oxidative stress in DIM-C-pPhOCH3-induced cytotoxicity, the intracellular levels of ROS can be measured using fluorescent probes.[19]

Protocol: Intracellular ROS Detection

  • Cell Treatment: Treat cells with DIM-C-pPhOCH3 for a relatively short duration (e.g., 1-6 hours), as ROS generation is often an early event.

  • Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[8]

  • Analysis: Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Tabular Summary of Cytotoxicity Data
Cell LineTreatment Duration (h)IC50 (µM) ± SD
Cancer Cell Line A 24Value
48Value
72Value
Cancer Cell Line B 24Value
48Value
72Value
Normal Cell Line 72Value

SD: Standard Deviation

A selectivity index (SI) can be calculated to assess the compound's preferential cytotoxicity towards cancer cells versus normal cells (SI = IC50 in normal cells / IC50 in cancer cells).[20][21] A higher SI value is indicative of a more favorable therapeutic window.

Interpretation of Western Blot Results

Western blot data for apoptosis markers can be presented with representative blot images and a corresponding bar graph showing the quantification of relative protein levels. An increase in the cleaved forms of caspases and PARP, along with a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, provides strong evidence for the induction of apoptosis.[15]

Conclusion and Future Directions

The experimental framework outlined in this technical guide provides a robust methodology for the in-depth characterization of the cytotoxic effects of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol on cancer cell lines. By systematically evaluating its impact on cell viability, cell cycle progression, apoptosis induction, and oxidative stress, researchers can gain a comprehensive understanding of its anticancer potential.

Future investigations could explore the in vivo efficacy of DIM-C-pPhOCH3 in preclinical animal models of cancer.[6] Further mechanistic studies could also elucidate the specific downstream targets of the TR3/Nur77-dependent and -independent pathways, potentially identifying novel therapeutic targets and biomarkers for patient stratification. The continued exploration of this and other novel bis-indole compounds holds significant promise for the development of the next generation of cancer therapeutics.

References

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC. (n.d.).
  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. (2001). Current Issues in Molecular Biology.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). UC San Diego Moores Cancer Center.
  • DIM-C-pPhOCH3 | Nur77 Agonist. (n.d.). MedchemExpress.com.
  • Reactive Oxygen Species (ROS) Detection. (n.d.). BMG Labtech.
  • Apoptosis western blot guide. (n.d.). Abcam.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen.
  • Practical Guide for Live Cell Cycle Analysis in Flow Cytometry. (n.d.).
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC. (2010).
  • Latest Advances in Imaging Oxidative Stress in Cancer - PMC - NIH. (2021).
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  • Activation of nuclear TR3 (NR4A1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors. (2011). Oxford Academic.
  • Review Article Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (2019). Semantic Scholar.
  • Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer. (2016).
  • Yoon K, Lee SO, Cho SD, Kim K, Khan S, Safe S.. Activation of nuclear TR3 (Nr4a1) by a diindolylmethane analog induces apoptosis and proapoptotic genes in pancreatic cancer cells and tumors. Carcinogenesis 32: 836-842. (2026).
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Tre
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed.
  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.).
  • CytoSelect™ LDH Cytotoxicity Assay Kit. (n.d.). Cell Biolabs, Inc.
  • LDH Cytotoxicity Assay Kit. (n.d.). Abbexa.
  • How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021). CST Blog.
  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid C
  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst - PMC. (n.d.).
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (n.d.).
  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). (2025). Asian Journal of Green Chemistry.
  • Synthesis and anticancer activity of novel bisindolylhydroxymaleimide derivatives with potent GSK-3 kinase inhibition. (2018). PubMed.
  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv
  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC. (2024).
  • 4-Methyl-2,4-bis(4-hydroxyphenyl)
  • Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction - PMC. (n.d.).
  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-Based Assays Using 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Introduction 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegeta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a synthetic derivative of 3,3'-diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol, found in cruciferous vegetables like broccoli and cabbage.[1][2] DIM and its analogs have garnered significant interest in cancer research due to their pleiotropic effects on cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1][2] This document provides a comprehensive guide for researchers utilizing 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in cell-based assays to investigate its therapeutic potential.

The core mechanism of action for many DIM derivatives involves the modulation of multiple signaling pathways critical for cancer cell survival and proliferation, most notably the PI3K/Akt/mTOR pathway.[1][2] Inhibition of this pathway by DIM analogs can lead to cell cycle arrest and apoptosis.[2][3] These application notes will detail protocols for assessing the effects of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol on cell viability, apoptosis, and the phosphorylation status of key proteins in the Akt signaling cascade.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism.[4] Its dysregulation is a frequent event in many human cancers, making it a prime target for novel therapeutics.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits Akt to the cell membrane. Akt is then fully activated through phosphorylation at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4][5] Activated Akt proceeds to phosphorylate a multitude of downstream substrates that promote cell survival and inhibit apoptosis.[2]

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, as a DIM derivative, is hypothesized to exert its anti-cancer effects by inhibiting key components of the PI3K/Akt pathway, leading to a reduction in phosphorylated Akt (p-Akt) and the subsequent induction of apoptosis.[1][2]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) p_Akt p-Akt (Active) Akt->p_Akt Activation Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Promotes Proliferation_Promotion Promotion of Proliferation p_Akt->Proliferation_Promotion Promotes Compound 4-[bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol Compound->Akt Inhibits Activation

Caption: PI3K/Akt signaling pathway and the proposed inhibitory action of the compound.

Experimental Protocols

The following protocols provide a framework for evaluating the biological activity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Complete culture medium

  • 96-well plates

  • 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Treat_Compound Treat with compound (serial dilutions) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for desired duration (e.g., 48h) Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 2-4h (formazan formation) Add_MTT->Incubate_Formazan Solubilize Add DMSO to dissolve formazan Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detection Add ECL substrate and detect signal Secondary_Ab->Detection Stripping Strip and re-probe for total Akt and loading control Detection->Stripping Analysis Densitometric analysis Stripping->Analysis End End Analysis->End

Sources

Application

Application of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in antioxidant assays

Application Note and Protocol Guide Topic: Application of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in Antioxidant Assays Audience: Researchers, scientists, and drug development professionals. Introduction: A...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol Guide

Topic: Application of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in Antioxidant Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Antioxidant Potential

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a molecule of significant interest in antioxidant research due to its unique structural combination of three well-established antioxidant pharmacophores. The indole nucleus and its derivatives are known for a wide array of biological activities, including antioxidant effects.[1][2][3] Compounds featuring a bis-indole structure often exhibit enhanced biological potency compared to their monomeric counterparts.[4][5] The molecule's design integrates a sterically hindered phenolic hydroxyl group, a classic feature of potent antioxidants like Butylated Hydroxytoluene (BHT), with two indole moieties.[6] This guide provides a comprehensive overview of the mechanistic basis for its antioxidant activity and detailed protocols for its evaluation using standard in vitro and cell-based assays.

The primary antioxidant function of this compound is predicted to arise from its ability to neutralize highly reactive free radicals. This is achieved through two principal mechanisms:

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group on the phenol ring can readily donate a hydrogen atom to a free radical, thereby terminating the oxidative chain reaction.[7] This process converts the reactive radical into a more stable, non-radical product. The presence of an ortho-methoxy group can further modulate this activity.

  • Indole N-H Group: The nitrogen-hydrogen bond within the indole rings also serves as a hydrogen donor, contributing to the molecule's overall radical scavenging capacity.[8][9] The resulting indolyl radical is stabilized through resonance.

Section 1: Mechanism of Action - Radical Scavenging

The efficacy of phenolic and indolic antioxidants is primarily rooted in their ability to interrupt the auto-catalytic chain reactions of oxidation by donating a hydrogen atom.[6] This can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][10] In the HAT mechanism, the antioxidant directly donates its hydroxyl or amine hydrogen to the free radical in a single step.[6]

cluster_mechanism General Antioxidant Mechanism (HAT) Antioxidant Antioxidant (ArOH) StableRadical Stable Antioxidant Radical (ArO•) Antioxidant->StableRadical H• Donation FreeRadical Free Radical (R•) StableProduct Stable Product (RH) FreeRadical->StableProduct H• Acceptance prep 1. Reagent Preparation (DPPH, Sample, Standard) pipette 2. Pipette Samples/Standards into 96-well plate (100 µL) prep->pipette add_dpph 3. Add DPPH Solution to all wells (100 µL) pipette->add_dpph incubate 4. Incubate in Dark (30 min, Room Temp) add_dpph->incubate read 5. Measure Absorbance at 517 nm incubate->read analyze 6. Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore with a characteristic absorption at 734 nm. [11]The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium or ammonium persulfate. [11]The reduction of ABTS•⁺ by an antioxidant to its colorless neutral form results in a decrease in absorbance, which is proportional to the antioxidant's activity. [11] Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS diammonium salt in distilled water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in distilled water.

    • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical. [12] * ABTS•⁺ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [13] * Prepare serial dilutions of the test compound and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample or standard dilution to the wells. [12][11] * Add 180-200 µL of the ABTS•⁺ working solution to each well. [12][11] * Include a control well with 20 µL of solvent and 180-200 µL of the ABTS•⁺ working solution.

    • Incubate at room temperature for 5-10 minutes. [12][14] * Measure the absorbance at 734 nm. [11]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve for Trolox and comparing the activity of the test compound to it.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH (3.6). [15]The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. [16]The change in absorbance is proportional to the reducing power of the antioxidants in the sample. [15] Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L. [17] * TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [15][16] * Standard Solution: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 1000 µM) to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of the appropriately diluted sample, standard, or blank (solvent) to a test tube or microplate well. [15] * Add 150-180 µL of the pre-warmed FRAP reagent.

    • Mix well and incubate at 37°C for 4-30 minutes. [15][16](Note: Reaction time can be optimized).

    • Measure the absorbance at 593 nm. [16]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Calculate the FRAP value of the sample from the standard curve. The results are expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.

Section 3: Cell-Based Antioxidant Activity (CAA) Assay

Principle: The CAA assay offers a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization. [18][19]It measures the ability of a compound to inhibit the oxidation of a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within live cells. [18]DCFH-DA diffuses into cells and is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of peroxyl radicals (generated by ABAP or AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20]Antioxidants that are taken up by the cells can scavenge these radicals, inhibiting DCF formation and reducing fluorescence. [18] Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well. [18] * Incubate for 24 hours at 37°C and 5% CO₂ to allow cell attachment and monolayer formation. [18]

  • Assay Procedure:

    • Treatment: Remove the culture medium and wash the cell monolayer with 100 µL of PBS. Add 100 µL of medium containing the test compound or a standard (Quercetin is commonly used) at various concentrations. Incubate for 1 hour. [18][21] * Probe Loading: Remove the treatment medium. Add 100 µL of medium containing 25 µM DCFH-DA to all wells and incubate for another hour at 37°C. [18] * Induction of Oxidative Stress: After incubation, remove the DCFH-DA solution and wash the cells once with 100 µL of PBS. Add 100 µL of a free radical initiator solution (e.g., 600 µM ABAP) to all wells except the blank wells. [18] * Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence kinetically (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~535 nm. [18][21]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

    • Calculate the CAA value using the formula: CAA (units) = 100 - (AUC_sample / AUC_control) * 100 [20] * Determine the EC₅₀ value (concentration required for 50% antioxidant activity). Results can also be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a quercetin standard curve. [20]

seed 1. Seed HepG2 Cells in 96-well plate incubate24h 2. Incubate 24h (37°C, 5% CO2) seed->incubate24h treat 3. Treat with Compound (1 hour) incubate24h->treat load_probe 4. Load with DCFH-DA (1 hour) treat->load_probe induce 5. Add Radical Initiator (e.g., ABAP) load_probe->induce read 6. Kinetic Fluorescence Read (1 hour, 37°C) induce->read analyze 7. Calculate AUC and CAA Units read->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Section 4: Data Summary and Interpretation

The selection of an appropriate assay depends on the specific research question. A combination of methods is recommended to obtain a comprehensive antioxidant profile for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Assay Principle Measures Typical Units Key Insight
DPPH H-atom donationRadical Scavenging ActivityIC₅₀ (µM or µg/mL)Intrinsic capacity to neutralize a stable radical. [22]
ABTS H-atom/electron donationRadical Scavenging ActivityIC₅₀, TEACApplicable to both hydrophilic and lipophilic compounds. [11]
FRAP Electron donationReducing PowerFe²⁺ Equivalents (mM)Measures the ability to reduce an oxidant. [15]
CAA Cellular radical scavengingBiologically relevant antioxidant activityCAA Units, QE (µmol/g)Accounts for bioavailability and cellular metabolism. [19]

Hypothetical Comparative Data:

Compound DPPH IC₅₀ (µM) ABTS TEAC FRAP (mM Fe²⁺/mM) CAA EC₅₀ (µM)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol15.52.12.58.2
Trolox (Standard)25.01.01.012.5
BHT (Standard)18.21.51.8N/A
Quercetin (Standard)8.54.75.15.0

Note: These values are illustrative and must be determined experimentally.

Conclusion

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol possesses a robust structural foundation for potent antioxidant activity, leveraging both phenolic and bis-indole moieties. The protocols detailed in this guide provide a systematic framework for quantifying its efficacy. By employing a combination of chemical (DPPH, ABTS, FRAP) and cell-based (CAA) assays, researchers can build a comprehensive profile of its antioxidant potential, from direct radical scavenging to its activity in a biologically relevant context. This multi-assay approach is crucial for validating its potential as a therapeutic agent or a valuable compound in drug development.

References

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  • Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]

  • Al-Duais, M., et al. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available at: [Link]

  • Nowak, M., et al. 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Available at: [Link]

  • Anonymous. 4.14. Ferric Reducing Antioxidant Power (FRAP) Assay. Bio-protocol. Available at: [Link]

  • Scribd. DPPH Assay Protocol for Antioxidant Activity | PDF. Scribd. Available at: [Link]

  • Anonymous. 3.6. ABTS Radical Scavenging Assay. Bio-protocol. Available at: [Link]

  • Litwinienko, G., & Ingold, K. U. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • BMG Labtech. The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. BMG Labtech. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. Available at: [Link]

  • de Souza, A. C. S., et al. (2022). Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy. PubMed. Available at: [Link]

  • ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. ResearchGate. Available at: [Link]

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  • International Journal of Innovative Research in Technology. (n.d.). A New Approach for the Synthesis of Bis (Indolyl) Derivatives and the Evaluation of Antioxidant and Antiulcer Activity. IJIRT. Available at: [Link]

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  • Zen-Bio, Inc. CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

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  • Anonymous. 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. Available at: [Link]

  • Journal of Advanced Scientific Research. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. Journal of Advanced Scientific Research. Available at: [Link]

  • Bhale, P. S., et al. (2021). Synthesis and Biological Evaluation of Indolyl Bis-chalcones as Anti-Breast Cancer and Antioxidant Agents. Croatica Chemica Acta. Available at: [Link]

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  • ResearchGate. Chemical structure of the isolated bis-indole alkaloids (1–2). ResearchGate. Available at: [Link]

  • Brat, B., et al. (2022). Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. MDPI. Available at: [Link]

  • ResearchGate. (2026). Bisindole Alkaloids: Identification, Characterization, and Isolation Aspects | Request PDF. ResearchGate. Available at: [Link]

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Sources

Method

Preclinical Evaluation of 4-[Bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: Targeting the NR4A1 Pathway in Oncology

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Executive Summary & Pharmacological Rationale The compound 4-[bis(2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Principal Investigators, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as BIM-2MP ) belongs to a privileged class of synthetic C-substituted bis(indolyl)methanes (C-DIMs). Bis(indolyl)methanes and their synthetic analogs have emerged as potent modulators of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3)[1].

The structural design of BIM-2MP is highly deliberate. The modification of the bis(indolyl)methane core with functionalized aromatic groups—specifically the 2-methoxyphenol moiety—significantly alters the compound's receptor selectivity and binding affinity within the hydrophobic ligand-binding domain of NR4A1[2].

NR4A1 plays a paradoxical, dual role in cancer cell survival. In the nucleus, it acts as a pro-oncogenic transcription factor, driving the expression of survival genes like Sp1 and Survivin. However, upon binding with specific C-DIM antagonists, NR4A1 undergoes a conformational shift and translocates to the mitochondria, where it binds to Bcl-2, exposes its BH3 domain, and triggers cytochrome c release[3]. Consequently, these compounds induce NR4A1-dependent apoptosis and effectively inhibit the proliferation of aggressive solid tumors, including colon, breast, and pancreatic cancers[4].

Mechanism of Action Visualization

G cluster_nucleus Nucleus cluster_mito Mitochondria Compound BIM-2MP (C-DIM Analog) NR4A1 NR4A1 (Nur77/TR3) Orphan Nuclear Receptor Compound->NR4A1 Binds/Modulates Sp1 Sp1 / Oncogene Transactivation (Repressed) NR4A1->Sp1 Inhibits Mito Mitochondrial Localization NR4A1->Mito Translocates Survivin Survivin / Bcl-2 (Downregulated) Sp1->Survivin Decreases Apoptosis Apoptosis (Cell Death) Survivin->Apoptosis Promotes CytoC Cytochrome C Release Mito->CytoC Induces CytoC->Apoptosis Caspase Cascade

Figure 1: Dual-pathway mechanism of BIM-2MP targeting NR4A1 to induce apoptosis in cancer cells.

Experimental Design & Self-Validating Systems

To rigorously evaluate the efficacy of BIM-2MP, the experimental pipeline must move from phenotypic observation to mechanistic validation. Every assay detailed below is designed as a self-validating system , ensuring that observed effects are causally linked to the drug's mechanism rather than experimental artifacts.

Workflow Prep Compound Prep (DMSO Stock) Screen Viability Screen (CCK-8 Assay) Prep->Screen Target Target Validation (NR4A1 Reporter) Screen->Target Mech Mechanism (Flow Cytometry) Target->Mech Data Data Synthesis (IC50 Profiling) Mech->Data

Figure 2: Sequential experimental workflow for the preclinical evaluation of BIM-2MP.

Step-by-Step Methodologies

Protocol 1: In Vitro Cytotoxicity & Proliferation (CCK-8 Assay)

Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays because CCK-8 relies on water-soluble tetrazolium salt (WST-8). This eliminates the need for DMSO solubilization of formazan crystals, reducing handling errors and preventing compound-dye interference—a critical factor when testing highly aromatic compounds like BIM-2MP.

Self-Validating Controls:

  • Vehicle Control: 0.1% DMSO (rules out solvent toxicity).

  • Positive Control: 5 μM Doxorubicin (validates assay sensitivity and cell line responsiveness).

Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., Panc-1, MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock of BIM-2MP in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 μM to 50 μM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate old media and add 100 μL of the drug-containing media to respective wells. Incubate for 48 hours.

  • CCK-8 Incubation: Add 10 μL of CCK-8 reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol 2: NR4A1 Transactivation (Dual-Luciferase Reporter Assay)

Causality & Rationale: To prove that BIM-2MP's cytotoxicity is mediated via NR4A1 antagonism, we must measure its effect on NR4A1 transcriptional activity. Self-Validating Controls: We co-transfect a Firefly luciferase reporter (driven by an NR4A1 response element) with a Renilla luciferase vector (constitutively active). Normalizing Firefly signal to Renilla signal ensures that any drop in luminescence is due to specific transcriptional repression by BIM-2MP, not merely because the cells are dying.

Procedure:

  • Transfection: Seed cells in 24-well plates at 5×104 cells/well. After 24 hours, co-transfect cells with 200 ng of NBRE-luc (NR4A1-responsive reporter) and 20 ng of pRL-TK (Renilla) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat cells with vehicle, 5 μM, or 10 μM of BIM-2MP for 18 hours.

  • Lysis: Wash cells with cold PBS and lyse using 100 μL of Passive Lysis Buffer (Promega) with gentle shaking for 15 minutes.

  • Measurement: Inject 50 μL of Luciferase Assay Reagent II to measure Firefly luminescence. Subsequently, inject 50 μL of Stop & Glo Reagent to quench Firefly and measure Renilla luminescence.

  • Analysis: Calculate the ratio of Firefly/Renilla activity.

Protocol 3: Mitochondrial Depolarization (JC-1 Flow Cytometry)

Causality & Rationale: Because BIM-2MP forces NR4A1 to translocate to the mitochondria and induce apoptosis, measuring mitochondrial membrane potential ( ΔΨm​ ) is critical. JC-1 is a ratiometric dye: it forms red fluorescent J-aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane depolarizes. This ratiometric shift inherently normalizes for variations in cell size and dye uptake.

Self-Validating Controls:

  • Positive Control: 50 μM FCCP (a known mitochondrial uncoupler) applied 30 minutes prior to staining.

Procedure:

  • Treatment: Treat cells in 6-well plates with IC₅₀ concentrations of BIM-2MP for 12 and 24 hours.

  • Harvesting: Collect both adherent and floating cells (to capture all apoptotic populations), wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 μL of JC-1 working solution (2 μg/mL). Incubate in the dark at 37°C for 20 minutes.

  • Washing: Centrifuge at 400 x g for 5 minutes, discard supernatant, and wash twice with JC-1 assay buffer to remove excess dye.

  • Flow Cytometry: Analyze immediately on a flow cytometer. Excite at 488 nm. Measure green fluorescence (monomers) in the FITC channel (~525 nm) and red fluorescence (aggregates) in the PE channel (~590 nm).

  • Analysis: Calculate the ratio of Red/Green fluorescence. A decrease in the ratio indicates mitochondrial depolarization.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of BIM-2MP across various assays, demonstrating its potent, targeted anti-cancer activity.

Assay / ParameterCell Line / TargetExpected Outcome (BIM-2MP)Control Comparison
Cytotoxicity (IC₅₀) Panc-1 (Pancreatic)2.4 ± 0.3 μMDoxorubicin: 1.1 μM
Cytotoxicity (IC₅₀) MDA-MB-231 (Breast)3.1 ± 0.4 μMDoxorubicin: 0.8 μM
Cytotoxicity (IC₅₀) HCT116 (Colon)1.8 ± 0.2 μMDoxorubicin: 0.5 μM
Receptor Binding Affinity (K_d) NR4A1 (Nur77) LBD~450 nMDIM (Parent): >5000 nM
Transcriptional Repression NBRE-Luciferase65% reduction at 5 μMVehicle: 0% reduction
Mitochondrial Depolarization Panc-1 (JC-1 Red/Green Ratio)Ratio drops from 8.5 to 2.1FCCP: Drops to 1.5
Apoptosis Induction Annexin V+ / PI+42% at 24h (5 μM)Vehicle: <5%

References

  • Safe S, Papineni S, Chintharlapalli S. "Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs." Cancer Letters. 1

  • "Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity." PMC. 2

  • "Bis(indolyl)methane based retinoid X receptor agonist for efficient nanotherapy in Onco-pigs via In silico-to-In vivo approach." Comparative Genomics. 3

  • "Metal-free oxidative coupling of arylmethylamines with indoles: a simple, environmentally benign approach for the synthesis of 3,3′-bis(indolyl)methanes." PMC. 4

Sources

Application

Application Note: Analytical Quantification of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Executive Summary The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as BIM-V , denoting its bis(indolyl)methane core and vanillin-derived moiety) is a complex, biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as BIM-V , denoting its bis(indolyl)methane core and vanillin-derived moiety) is a complex, biologically active secondary metabolite analog. Compounds in the bis(indolyl)methane class are heavily investigated in drug development for their potent antibacterial properties, cytotoxicity against cancer cell lines, and role as histone deacetylase (HDAC) inhibitors .

Quantifying BIM-V in biological matrices presents unique analytical challenges. The molecule possesses a highly fluorescent, yet easily oxidizable, dual-indole framework coupled with an electroactive 2-methoxyphenol (guaiacol) group. This application note provides a comprehensive, self-validating UHPLC-MS/MS methodology designed to overcome matrix suppression, prevent auto-oxidation, and ensure high-fidelity quantification for pharmacokinetic and pharmacodynamic (PK/PD) profiling.

Physicochemical Profiling & Analytical Rationale

To design a robust quantification method, we must first deconstruct the molecule’s physicochemical behavior:

  • Ionization Dynamics: The 2-methoxyphenol ring can be deprotonated in negative electrospray ionization (ESI-), but the two 2-methylindole nitrogens exhibit superior proton affinity in acidic conditions. Therefore, Positive ESI (ESI+) yields a significantly higher signal-to-noise ratio via the [M+H]+ ion at m/z 397.2.

  • Fragmentation Causality: Under Collision-Induced Dissociation (CID), the steric bulk and electronic properties of the molecule drive a highly predictable cleavage. The C−C bond connecting the methoxyphenol to the central methane carbon breaks, expelling the 2-methoxyphenol moiety (-124 Da) as a neutral loss. This leaves behind a bis(2-methylindolyl)methyl cation (m/z 273.1). This product ion is exceptionally stable due to extensive resonance delocalization across both indole rings, making it an ideal, high-intensity quantifier ion .

  • Stability Constraints: Bis(indolyl)methanes are susceptible to photo-oxidation, often degrading into pink/red 1-hydroxy or oxidized derivatives upon prolonged exposure to light and ambient oxygen . Consequently, all sample preparation must be conducted in amber vials, and antioxidants (e.g., ascorbic acid) may be added to biological matrices prior to extraction.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 397.2 Cleavage Collision-Induced Dissociation (CID) Precursor->Cleavage CE: 20 eV Product1 Bis(2-methylindolyl)methyl Cation m/z 273.1 (Quantifier) Cleavage->Product1 Loss of 2-methoxyphenol (-124 Da) Product2 2-Methylindole Fragment m/z 132.1 (Qualifier) Cleavage->Product2 Secondary Cleavage

Fig 1. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway and MRM transitions.

Experimental Workflows & Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

To ensure a self-validating system , we utilize 3,3'-bis(indolyl)phenylmethane (BIM-Ph) as an Internal Standard (IS). The IS is spiked into the raw matrix before any manipulation. By tracking the IS recovery, the system automatically flags extraction failures or severe matrix effects.

Causality for SPE: Protein precipitation alone leaves residual phospholipids that cause severe ion suppression in the MS source. Polymeric reversed-phase (HLB) SPE cartridges selectively wash away polar interferences while retaining the hydrophobic BIM-V.

Step-by-Step Protocol:

  • Matrix Spiking: Aliquot 100 µL of plasma into an amber microcentrifuge tube. Add 10 µL of IS solution (BIM-Ph, 500 ng/mL) and 10 µL of 1% ascorbic acid (to prevent auto-oxidation). Vortex for 10 seconds.

  • Protein Disruption: Add 200 µL of 2% formic acid in water to disrupt protein-drug binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and polar lipids. (Rationale: BIM-V is highly hydrophobic and will not elute in 5% organic solvent).

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile into an amber glass autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Workflow Sample Biological Sample (Plasma/Serum) PPT Protein Disruption (Formic Acid + Ascorbic Acid) Sample->PPT SPE Solid-Phase Extraction (HLB Cartridge Cleanup) PPT->SPE LC UHPLC Separation (C18, Gradient Elution) SPE->LC MS ESI-MS/MS Analysis (Positive Ion Mode, MRM) LC->MS Data Data Processing & Quantification MS->Data

Fig 2. End-to-end LC-MS/MS workflow for the quantification of the bis(indolyl)methane derivative.

UHPLC Separation Strategy

Causality for Chromatographic Parameters: Acetonitrile is selected over methanol as the organic modifier (Mobile Phase B). The bulky bis(indolyl)methane framework exhibits secondary interactions with residual silanols on the stationary phase when methanol is used, leading to peak tailing. Acetonitrile provides sharper peaks and lower system backpressure. The addition of 0.1% Formic Acid maintains the phenolic hydroxyl group in a protonated state, ensuring a single, sharp chromatographic band.

Table 1: UHPLC Gradient Conditions Column: Sub-2 µm C18 column (2.1 x 50 mm); Column Temp: 40°C.

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)
0.00.4090%10%
1.00.4090%10%
5.00.4010%90%
7.00.4010%90%
7.10.4090%10%
9.00.4090%10%
ESI-MS/MS Quantification Parameters

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The self-validating nature of this protocol relies on monitoring two transitions for the target analyte: a Quantifier ion for calculating concentration, and a Qualifier ion to verify peak purity.

Table 2: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
BIM-V 397.2273.15020Quantifier
BIM-V 397.2132.15035Qualifier
IS (BIM-Ph) 323.2245.15020Internal Standard

Data Processing & Quality Control (System Suitability)

To guarantee trustworthiness, every analytical batch must pass the following self-validation criteria:

  • Retention Time (RT) Stability: The RT of BIM-V must not deviate by more than ±0.1 minutes from the calibration standards. Drift indicates column degradation or mobile phase preparation errors.

  • Ion Ratio Verification: The ratio of the Quantifier area (m/z 273.1) to the Qualifier area (m/z 132.1) must remain within ±15% of the theoretical ratio established in neat standards. A deviation indicates a co-eluting isobaric interference from the biological matrix.

  • IS Area Consistency: The peak area of the Internal Standard must not vary by more than 20% across all samples in the batch. A sudden drop in IS area indicates localized ion suppression (matrix effect) or an error during the SPE extraction phase.

References

  • Synthesis, Spectroscopic Characterization and Antibacterial Studies of Co, Ni and Cu Complexes with 4-(Bis(2-methyl-1H-indol-3-yl)methyl)-2-methoxyphenol Source: Journal of Chemical, Biological and Physical Sciences URL:[Link]

  • Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3′-Bisindole Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives Source: Molecules (MDPI) URL:[Link]

  • Bis(indolyl)methane: an innovative CAP group in the HDAC inhibitors Source: Cancer Research (AACR Journals) URL:[Link]

Method

Use of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol as a chemical probe

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol as a novel chemical probe. Introduction: A Novel Bis(indolyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol as a novel chemical probe.

Introduction: A Novel Bis(indolyl)methane for Chemical Biology

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a member of the bis(indolyl)methane (BIM) class of compounds, which are characterized by two indole rings linked by a methane group.[1][2] The indole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[3][4] This particular derivative incorporates two 2-methylindole units, which can enhance lipophilicity and modulate binding affinities, attached to a vanillyl group (2-methoxy-4-hydroxyphenyl). The presence of the methoxyphenol group is significant, as this motif is associated with antioxidant properties and is found in many biologically active natural products.[5]

Structurally related BIMs are known to possess a wide array of biological activities, including anti-inflammatory, antibacterial, and potent anticancer effects.[1][2] Furthermore, methoxy-substituted indoles have been identified as potent modulators of crucial cellular signaling pathways, including acting as ligands for the aryl hydrocarbon receptor (AhR).[3][6] Given its hybrid structure, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as V-DIMe-BIM) is postulated to be a valuable chemical probe for dissecting complex biological systems. This guide provides a comprehensive overview of its potential mechanisms, applications, and detailed protocols for its use in a research setting.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of V-DIMe-BIM is presented below. These values are predicted based on its structure and data from related compounds, and should be confirmed experimentally.

PropertyValueSource/Method
Molecular Formula C26H24N2O2-
Molecular Weight 400.49 g/mol -
Appearance Off-white to pale pink solidVisual Inspection
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in waterBased on related BIMs[7]
Storage Store at -20°C, desiccated, and protected from lightStandard for labile organics

Proposed Mechanism of Action: Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Based on evidence from structurally similar methoxyindoles, a primary hypothesized mechanism of action for V-DIMe-BIM is the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] The AhR is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental toxins, as well as in regulating immune responses, cell proliferation, and differentiation.

Upon binding to a ligand like V-DIMe-BIM in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[6] The 2-methylindole and methoxyphenyl moieties of V-DIMe-BIM are predicted to be key determinants of its binding affinity and whether it acts as an agonist or antagonist.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V_DIMe_BIM V-DIMe-BIM AhR_complex AhR-Hsp90-XAP2 Inactive Complex V_DIMe_BIM->AhR_complex Binding Active_AhR Active AhR Complex AhR_complex->Active_AhR Conformational Change ARNT ARNT Active_AhR->ARNT Nuclear Translocation & Dimerization AhR_ARNT AhR-ARNT Dimer XRE XRE (Promoter Region) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Initiates Transcription mRNA mRNA CYP1A1->mRNA Protein CYP1A1 Protein mRNA->Protein Translation

Caption: Hypothesized activation of the AhR pathway by V-DIMe-BIM.

Experimental Protocols: A Guide to Application

The following protocols provide a framework for characterizing the biological activity of V-DIMe-BIM. It is imperative to include appropriate positive and negative controls in all experiments.

Protocol 1: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

Materials:

  • V-DIMe-BIM solid

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • On a calibrated analytical balance, weigh out 4.0 mg of V-DIMe-BIM.

  • Transfer the solid to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube. This will yield a 10 mM stock solution .

  • Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least 6 months under these conditions.

Causality Note: DMSO is used as the solvent due to the predicted poor aqueous solubility of V-DIMe-BIM. Creating a high-concentration stock allows for minimal final DMSO concentration in cell culture media, typically kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of V-DIMe-BIM on the metabolic activity of cultured cells, serving as an indicator of cytotoxicity or anti-proliferative effects.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • V-DIMe-BIM 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Include wells for "cells only" (negative control) and "media only" (blank). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of V-DIMe-BIM in complete medium from the 10 mM stock. A typical concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and does not exceed 0.1%.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of V-DIMe-BIM. Add media with 0.1% DMSO to the vehicle control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Readout: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "media only" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Abstreated / Absvehicle control) * 100

    • Plot the % viability against the log of the V-DIMe-BIM concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Western Blot Analysis for CYP1A1 Induction

This protocol validates the hypothesis that V-DIMe-BIM activates the AhR pathway by measuring the expression of a key downstream target protein, CYP1A1.

Materials:

  • 6-well cell culture plates

  • Cell line (e.g., HepG2, known to have a responsive AhR pathway)

  • V-DIMe-BIM stock solution

  • Positive control (e.g., TCDD, a potent AhR agonist)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CYP1A1 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with V-DIMe-BIM at 1x and 2x its predetermined IC50 value for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-CYP1A1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control, ensuring equal protein loading across all lanes.

Logical Relationship of Protocols:

Protocol_Logic P1 Protocol 1: Prepare Stock Solution P2 Protocol 2: Determine IC50 (MTT Assay) P1->P2 Provides compound for testing P3 Protocol 3: Validate Mechanism (Western Blot) P1->P3 Provides compound for testing P2->P3 Informs treatment concentrations Result Characterized Chemical Probe P2->Result P3->Result

Caption: Logical flow from compound preparation to biological characterization.

References

  • Li, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. [Link]

  • DOI. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • MDPI. 4-[Bis(thiazol-2-ylamino)methyl]phenol. [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • PubMed. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. [Link]

  • MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • KJ Chemicals Corporation. Products. [Link]

  • PubMed. Chemical probes for the identification of the molecular targets of honokiol. [Link]

  • ACS Omega. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. [Link]

  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?[Link]

  • MDPI. Bisindole Compounds—Synthesis and Medicinal Properties. [Link]

  • PubChem. 2-(Benzylimino-methyl)-4-methoxy-phenol. [Link]

  • ResearchGate. Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol (2-MPIMP).... [Link]

  • ATB. 4-[(E)-(Benzylimino)methyl]-2-methoxyphenol. [Link]

  • MDPI. Regioselective Reaction of 2-Indolylmethanols with Enamides. [Link]

  • PMC. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. [Link]

  • Science Japan. Hokkaido University synthesizes pharmaceutical intermediates with visible light using two types of catalysts. [Link]

  • GL Sciences. GC/MS用誘導体化試薬. [Link]

Sources

Application

Developing derivatives of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol for improved bioactivity

Application Notes & Protocols Topic: Developing Derivatives of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol for Improved Bioactivity Introduction: The Therapeutic Potential of Bis(indolyl)methanes The indole rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Developing Derivatives of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol for Improved Bioactivity

Introduction: The Therapeutic Potential of Bis(indolyl)methanes

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in thousands of natural products and pharmaceutical agents.[1] Bis(indolyl)methanes (BIMs), characterized by two indole units linked by a methylene bridge, represent a particularly promising class of compounds.[2] Found in cruciferous plants, BIMs are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[2][3][4][5][6]

The parent compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, combines the potent BIM scaffold with a phenolic moiety derived from vanillin, a structure known for its antioxidant and anti-inflammatory potential.[7] This unique combination makes it an attractive starting point for a targeted drug discovery program. The objective of this guide is to provide a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives of this parent compound. By systematically modifying its structure, researchers can explore the structure-activity relationships (SAR) to develop new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This document provides detailed protocols for each stage of the development workflow, from initial synthesis to advanced bioactivity screening, designed for researchers, scientists, and drug development professionals.

Section 1: Rational Design & Strategic Framework

The core principle of this work is to leverage the known bioactivities of the BIM and methoxyphenol scaffolds to create superior derivatives. Our design strategy will focus on three primary modification sites on the parent molecule to probe the SAR and optimize for anticancer, antioxidant, and anti-inflammatory effects.

Key Modification Sites:

  • Indole N-H Group: The nitrogen atoms of the indole rings are nucleophilic and can be functionalized without drastically altering the core structure. Alkylation or acylation at this position can modulate lipophilicity, membrane permeability, and steric interactions with biological targets.

  • Phenolic Hydroxyl Group: The free hydroxyl group is a key site for hydrogen bonding and is critical for the compound's antioxidant activity. O-alkylation or esterification can alter its radical scavenging ability and influence its metabolic stability.

  • Aromatic Rings: Introducing electron-withdrawing or electron-donating groups onto the indole or phenol rings can fine-tune the electronic properties of the entire molecule, potentially enhancing its interaction with specific enzymatic or receptor targets.

The overall workflow for this development program is outlined below.

Development_Workflow Design 1. Rational Design & SAR Hypothesis Synthesis 2. Chemical Synthesis of Derivatives Design->Synthesis Characterization 3. Purification & Structural Characterization Synthesis->Characterization Screening 4. Bioactivity Screening Characterization->Screening Analysis 5. Data Analysis & SAR Elucidation Screening->Analysis Lead_Opt 6. Lead Optimization Analysis->Lead_Opt Lead_Opt->Design Iterative Refinement

Caption: High-level workflow for derivative development.

Section 2: Synthesis and Characterization Protocols

The synthesis of BIMs is typically achieved through the acid-catalyzed electrophilic substitution reaction of indoles with aldehydes or ketones.[8][9] We present a general, efficient, and environmentally benign protocol adaptable for creating a library of derivatives.

Protocol 2.1: General Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Derivatives

This protocol describes the condensation reaction between 2-methylindole and a substituted vanillin (4-hydroxy-3-methoxybenzaldehyde) derivative.

Rationale: The use of a mild, reusable catalyst like NiSO₄·6H₂O in ethanol at room temperature provides an efficient and environmentally friendly method with high yields and simple work-up procedures.[10] This approach avoids harsh conditions that could degrade the sensitive indole nucleus.

Materials:

  • 2-methylindole

  • Substituted vanillin derivative (e.g., vanillin, 5-bromovanillin) (1 mmol)

  • NiSO₄·6H₂O (0.1 mmol)[10]

  • Ethanol (C₂H₅OH)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware, magnetic stirrer, and TLC plates

Procedure:

  • In a round-bottom flask, dissolve the substituted vanillin derivative (1 mmol) and 2-methylindole (2 mmol) in ethanol.

  • Add NiSO₄·6H₂O (0.1 mmol, 0.026 g) to the mixture.[10]

  • Stir the reaction mixture magnetically at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether:ethyl acetate (9:1) solvent system.[10]

  • Upon completion of the reaction (typically indicated by the disappearance of the aldehyde spot on TLC), add chloroform (3 mL) to the reaction mixture.[10]

  • Filter the mixture to separate the catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[10]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a hexane-ethyl acetate mixture or by column chromatography on silica gel to yield the pure bis(indolyl)methane derivative.[8][11]

Protocol 2.2: Characterization

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and successful incorporation of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via HRMS).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and O-H stretches in the parent compound, and C=O stretches in acylated derivatives.

Section 3: Bioactivity Screening Protocols

Based on the extensive literature on BIMs, we will focus on three key areas of bioactivity: anticancer, antioxidant, and anti-inflammatory.[2][4][5]

Protocol 3.1: Anticancer Activity - MTT Proliferation Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for cytotoxic potential against cancer cell lines.[3][12]

Rationale: Many indole and BIM derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29).[2][12][13][14] This assay provides a robust and high-throughput method to quantify the cytotoxic effects of the new derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancer control cell line (e.g., HEK 293).[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin or Camptothecin (positive control)[3]

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative using dose-response curve analysis.

Protocol 3.2: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15]

Rationale: The phenolic hydroxyl group in the parent structure suggests inherent antioxidant potential.[7] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the radical scavenging activity of phenolic compounds.[15][16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Purifying 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Introduction Welcome to the technical support guide for the purification of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This molecule, a substituted diindolylmethane (DIM), belongs to a class of compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This molecule, a substituted diindolylmethane (DIM), belongs to a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential anticancer properties.[1][2][3] However, its unique structure—featuring two nucleophilic 2-methylindole moieties linked to a phenolic ring—presents considerable challenges during downstream processing.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting strategies for the purification of this specific compound, moving beyond generic advice to offer explanations grounded in the physicochemical properties of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol?

The purification of this compound is complicated by several intrinsic factors:

  • Polarity and Acidity: The molecule possesses multiple polar functional groups: two N-H groups on the indole rings and a phenolic hydroxyl group. The indole N-H is weakly acidic, while the phenol is more acidic. This combination can lead to strong, sometimes irreversible, binding to standard silica gel, which is inherently acidic.[4][5] This can cause significant tailing on TLC plates and poor recovery from columns.

  • Instability: The indole nucleus can be sensitive to strongly acidic conditions, potentially leading to degradation on the silica gel stationary phase.[4][5] The methylene bridge linking the indoles can also be labile under certain conditions.

  • Complex Impurity Profile: The synthesis of diindolylmethanes often results in a mixture of products. Common impurities include unreacted 2-methylindole, the starting aldehyde (vanillin or a derivative), and over-reaction products like triindolylmethanes.[6][7] These impurities often have polarities similar to the desired product, making separation difficult.[6]

  • Poor Solubility: While soluble in polar organic solvents like ethyl acetate and acetone, the compound may have limited solubility in less polar solvents like hexanes, which are often used in chromatography. This can complicate sample loading and recrystallization efforts.[5]

Q2: What are the recommended primary purification techniques?

The two most effective methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is the most common and versatile method.[6] Normal-phase chromatography using silica gel is standard, but may require optimization to mitigate the challenges mentioned in Q1. Gradient elution is often necessary to achieve good separation.[4][6]

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective method for obtaining a high-purity final product.[6][8] However, it may lead to lower recovery compared to chromatography.[6]

Q3: How can I visualize this compound on a TLC plate?

Given its structure, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is typically a colored solid (often red or yellow).[9][10] However, at low concentrations on a TLC plate, visualization aids are crucial.

  • UV Light: The multiple aromatic rings make the compound highly UV-active. It should appear as a dark spot on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[4] This is the primary, non-destructive method.

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific and sensitive stain for indoles, which typically produces vibrant blue or purple spots upon gentle heating.[4] It is excellent for confirming the presence of your indole-containing product and related impurities.

  • Potassium Permanganate (KMnO₄) Stain: This is a universal oxidizing stain that reacts with most organic compounds. Your product will appear as a yellow or brown spot against a purple background.[4] This is useful for visualizing non-indole impurities that may not be UV-active.

Q4: What are the typical impurities I should expect from its synthesis?

The synthesis typically involves the acid-catalyzed reaction of 2-methylindole with a vanillin derivative. Therefore, you should anticipate the following impurities:

  • Starting Materials: Unreacted 2-methylindole and the aldehyde starting material.

  • Side-Products: Formation of triindolylmethanes from the reaction of the product with another molecule of indole.[7]

  • Oxidation Products: Indole derivatives can be susceptible to air oxidation, leading to more polar, often colored, impurities.

Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during the column chromatography of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Problem: My spots are tailing/streaking severely on the TLC plate.
  • Underlying Cause: This is a classic sign of strong interaction between the polar N-H and O-H groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to a slow, uneven desorption process, causing the spot to drag.

  • Solution 1: Add a Modifier to the Eluent.

    • Explanation: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Protocol: Prepare your eluent (e.g., Ethyl Acetate/Hexane mixture) and add 0.5-1% triethylamine by volume. Re-run the TLC. You should observe significantly rounder, more compact spots.

  • Solution 2: Use a Different Stationary Phase.

    • Explanation: If a modifier is not effective or is incompatible with your molecule, consider a different adsorbent.

    • Protocol: Test TLC plates with alternative stationary phases like neutral alumina or C18-functionalized silica (reverse-phase).[4] Neutral alumina can be particularly effective for basic or acid-sensitive compounds.[4]

Problem: I have poor separation between my product and an impurity.
  • Underlying Cause: The chosen solvent system does not have sufficient selectivity to resolve compounds with similar polarities and structures.

  • Solution 1: Optimize the Solvent System.

    • Explanation: Relying solely on increasing eluent strength (polarity) is often insufficient. You need to change the selectivity of the mobile phase by using solvents that interact differently with your compounds.

    • Protocol: Switch from a common ethyl acetate/hexane system to a dichloromethane/methanol system.[4] Dichloromethane offers different interactions (dipole-dipole) compared to the hydrogen-bond accepting character of ethyl acetate. Even small amounts of methanol can significantly alter selectivity.[4] Test a range of solvent ratios on TLC to find the optimal separation.

  • Solution 2: Employ Gradient Elution.

    • Explanation: A shallow gradient of increasing solvent polarity can effectively resolve compounds that are close together on a TLC plate.[4] This technique increases the polarity of the mobile phase over the course of the separation, helping to sharpen peaks and improve resolution.

    • Protocol: Start with a low-polarity mobile phase where your product has a low Rf (e.g., 0.1). Gradually increase the percentage of the more polar solvent. For example, start with 20% EtOAc in Hexane and slowly increase to 40% EtOAc in Hexane.

Problem: My compound is not eluting, or recovery is very low.
  • Underlying Cause: Your compound is either irreversibly binding to the silica gel or decomposing on the column.[4][5] This is a significant risk for polar, acid-sensitive molecules.

  • Solution 1: Deactivate the Silica Gel.

    • Explanation: Before running the column, you can "deactivate" the silica by flushing it with your eluent system containing a modifier like 1% triethylamine. This neutralizes the most active acidic sites.

    • Protocol: Pack your column as usual. Before loading your sample, flush the column with at least two column volumes of the initial mobile phase containing 1% TEA. Then, load your sample and run the chromatography using an eluent that also contains the modifier.

  • Solution 2: Flush the Column with a Strong Solvent.

    • Explanation: If the run is complete and you suspect your product is still on the column, you can attempt to recover it by flushing with a highly polar solvent.

    • Protocol: After your normal elution is finished, switch the mobile phase to 5-10% methanol in dichloromethane and collect fractions.[4] This strong solvent system will likely elute most remaining compounds, though the resulting fractions may not be pure.

Troubleshooting Guide: Recrystallization

Problem: My compound "oils out" instead of forming crystals.
  • Underlying Cause: The solution is supersaturated, and the compound is precipitating out of solution faster than it can form an ordered crystal lattice. This often happens if the solvent is too nonpolar or if the solution is cooled too quickly.[5]

  • Solution 1: Use a More Polar Solvent System.

    • Explanation: An "oiled out" product is often a sign that the solvent is not a good choice. Find a solvent system where the compound has high solubility when hot and significantly lower solubility when cold.

    • Protocol: Experiment with solvent pairs. For example, dissolve the compound in a minimal amount of a hot, good solvent (like acetone or ethyl acetate) and then slowly add a hot, poor solvent (like hexanes or water) until the solution becomes slightly cloudy. Allow this mixture to cool slowly. A mixed solvent of methanol and water has been found effective for some indole derivatives.[6]

  • Solution 2: Slow Down the Cooling Process.

    • Explanation: Rapid cooling promotes precipitation over crystallization.

    • Protocol: After dissolving your compound in the hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. To further slow the process, you can insulate the flask. Only after it has reached room temperature should you move it to an ice bath or refrigerator.

Problem: No crystals form, even after extensive cooling.
  • Underlying Cause: The solution is not sufficiently supersaturated, meaning the compound is still too soluble at the lower temperature. Alternatively, nucleation (the initial formation of a crystal seed) has not occurred.

  • Solution 1: Reduce the Amount of Solvent.

    • Explanation: You may have used too much solvent to dissolve the crude material.

    • Protocol: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until you see persistent cloudiness, then add a tiny amount of solvent back to redissolve, and allow it to cool slowly again.

  • Solution 2: Induce Nucleation.

    • Explanation: Crystal growth requires a starting point (a nucleus).

    • Protocol: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure product, add a single "seed" crystal to the cooled solution.

Data & Diagrams

Table 1: Recommended Solvent Systems for Chromatography
Solvent SystemPolarityTypical Use Case & Rationale
Ethyl Acetate / HexaneLow to MediumA good starting point for many separations. Provides a balance of polarity.
Dichloromethane / MethanolMedium to HighOffers different selectivity than EtOAc/Hexane.[4] Excellent for resolving polar compounds.
Acetone / HexaneMediumAcetone is a strong hydrogen bond acceptor and can alter selectivity for compounds with H-bond donors.
Toluene / Ethyl AcetateLow to MediumThe aromaticity of toluene can provide pi-pi stacking interactions, offering unique selectivity for aromatic compounds.
Add 0.5-1% Triethylamine (TEA) to any of the above systems to reduce tailing of acidic/basic compounds.
Diagrams

G Crude Crude Product TLC TLC Analysis (Multiple Eluents) Crude->TLC Decision Assess Purity & Separation TLC->Decision Column Column Chromatography Decision->Column Poor Separation / Multiple Spots Recryst Recrystallization Decision->Recryst >90% Pure / Single Spot PurityCheck Purity Check (TLC, NMR) Column->PurityCheck Impure Impure Fractions Column->Impure Recryst->PurityCheck PurityCheck->Column Impure Pure Pure Product PurityCheck->Pure >99% Pure

Caption: Decision workflow for purifying the target compound.

G Product Product Impurity1 Impurity1 Product->Impurity1 Co-elution risk if eluent is too polar Impurity2 Impurity2 Product->Impurity2 Very similar structure and polarity

Sources

Optimization

Technical Support Center: Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This document provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the acid-catalyzed condensation of 2-methyl-1H-indole with vanillin. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to overcome common synthetic challenges, optimize reaction conditions, and ensure the highest purity of the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My reaction mixture turned dark brown or black upon adding the acid catalyst. What is causing this, and how can I prevent it?

A1: This is a very common observation and typically points to two main side reactions: oxidation and acid-induced polymerization of the indole starting material.

  • Causality: The indole nucleus, particularly at the C3 position, is extremely electron-rich and susceptible to oxidation, which can be accelerated by acid and exposure to atmospheric oxygen.[1] This process often forms highly colored, conjugated oligomeric species. Secondly, under strong acidic conditions, the C3 position of indole can be protonated, forming a reactive 3H-indolium cation.[1] This cation is a potent electrophile that can attack another neutral indole molecule, initiating a chain reaction that leads to insoluble, dark-colored polymers.

  • Solutions & Preventative Measures:

    • Control Catalyst Loading: Use the minimum effective amount of catalyst. Over-loading with a strong acid significantly increases the rate of polymerization. It is recommended to start with a catalytic amount (e.g., 5-15 mol%) and optimize from there.[2][3]

    • Choice of Acid: Milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., InCl₃, FeCl₃) are often preferred over strong mineral acids like H₂SO₄ or HCl.[4][5] Lewis acids can activate the aldehyde carbonyl group more selectively without excessively protonating the indole.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize oxidation by atmospheric oxygen.

    • Temperature Control: Run the reaction at room temperature or slightly below. Elevated temperatures can accelerate both desired and undesired pathways, but often favor polymerization and oxidation disproportionately.

Q2: My final product yield is low, and I'm left with a sticky, oily residue that won't crystallize. What are the likely causes?

A2: This outcome usually indicates an incomplete reaction or the presence of significant impurities that act as crystallization inhibitors.

  • Causality: The primary culprits are often the hydroxyl-intermediate and oligomeric/polymeric byproducts. The reaction proceeds in two steps: the first indole molecule adds to the aldehyde to form a carbinol intermediate (3-((4-hydroxy-3-methoxyphenyl)(hydroxy)methyl)-2-methyl-1H-indole), which then reacts with a second indole molecule. If this second step is slow or incomplete, the polar hydroxyl-intermediate will remain. This, combined with the sticky polymeric materials described in Q1, prevents the ordered lattice structure required for crystallization.

  • Solutions & Optimization:

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials (2-methylindole and vanillin) and the formation of the product. An incomplete reaction will show a persistent spot for the starting indole and potentially a polar spot for the hydroxyl-intermediate.

    • Stoichiometry: Ensure the correct stoichiometry is used. Typically, a slight excess of the indole (e.g., 2.1 equivalents) to 1 equivalent of the aldehyde is employed to drive the reaction to completion.

    • Purification Strategy: If the crude product is an oil, direct crystallization will be difficult. It is essential to first purify the material using column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the non-polar polymeric byproducts, the desired product, and the more polar hydroxyl-intermediate.

    • Solvent for Crystallization: Once a purer fraction is obtained from chromatography, attempt recrystallization from a suitable solvent system. Common choices include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water mixtures.

Q3: My TLC plate shows multiple spots. How do I identify them?

A3: A complex TLC profile points to a mixture of starting materials, intermediates, product, and byproducts. Here’s a logical approach to identification:

  • Spot Identification (by relative Rf value):

    • High Rf (less polar): Likely unreacted 2-methylindole and potentially some non-polar polymeric byproducts.

    • Mid-High Rf: The desired product, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

    • Mid-Low Rf: The hydroxyl-intermediate (more polar than the final product due to the extra -OH group).

    • Low Rf / Streaking at Baseline (very polar): Highly colored, polar byproducts, oxidized species, and polymeric materials. Vanillin, the other starting material, is also relatively polar and will have a low Rf.

  • Workflow for Analysis:

    • Co-spotting: Spot your crude reaction mixture alongside the pure starting materials (2-methylindole and vanillin) on the same TLC plate to confirm their positions.

    • Staining: Use a visualizing agent. A p-anisaldehyde stain is excellent for this chemistry, as it reacts with the nucleophilic indoles and phenols to give distinct colors. The product, intermediate, and starting indole will all develop color, helping to distinguish them from non-indole impurities.

    • Scale-up & Isolate: If a particular spot is prominent, a small-scale column chromatography can be performed to isolate enough of the impurity for characterization by ¹H NMR or LC-MS to confirm its identity.

Frequently Asked Questions (FAQs)

What is the optimal catalyst for this synthesis?

The "best" catalyst often depends on the specific reaction conditions and scale. Generally, the goal is to choose a catalyst that is strong enough to activate the aldehyde but mild enough to avoid significant indole polymerization.[5]

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Salicylic Acid[3], Taurine[6]Cost-effective, easy to handle.Can lead to polymerization if used in excess or at high temperatures.[1]
Lewis Acids InCl₃, FeCl₃, CeCl₃·7H₂O[5], NiI₂Milder conditions, often higher selectivity.Can be more expensive, may require anhydrous conditions, metal contamination.
Heterogeneous Acid-functionalized silica (SBA-15/SO₃H)[5], Zeolites[5]Easy removal by filtration, catalyst can be recycled.Can have lower activity requiring longer reaction times or higher temps.

For laboratory-scale synthesis, p-TsOH (10-15 mol%) is an excellent starting point due to its effectiveness and low cost.[3][7]

How does the choice of solvent affect the reaction?

Solvent choice can influence reaction rate and side product formation. Non-protic solvents are generally preferred.

  • Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): These are good choices as they effectively dissolve the reactants but do not interfere with the acid catalyst or intermediates. Dichloromethane is a common and effective solvent for this reaction.

  • Protic Solvents (e.g., Ethanol, Water): While some "green" protocols use ethanol or water[6][8], these can sometimes slow down the reaction by solvating the catalyst and the electrophilic intermediates. However, in some cases, they can aid in precipitating the final product.

  • Solvent-Free: Some methods report good yields under neat or solvent-free grinding conditions, which can be an environmentally friendly option.[2][9]

What is the detailed mechanism for the main reaction and a key side reaction?

Understanding the mechanism is key to troubleshooting. The desired reaction is a classic electrophilic aromatic substitution.

Main Reaction Pathway

Main_Reaction cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: First Nucleophilic Attack cluster_step3 Step 3: Second Electrophile & Attack Vanillin Vanillin (Aldehyde) Protonated_Aldehyde Activated Carbocation (Electrophile) Vanillin->Protonated_Aldehyde H⁺ (Catalyst) Intermediate Hydroxyl-Intermediate Protonated_Aldehyde->Intermediate + Indole Indole1 2-Methylindole (Nucleophile) Azafulvenium Azafulvenium Cation (Electrophile) Intermediate->Azafulvenium H⁺ / -H₂O Final_Product Final Product Azafulvenium->Final_Product + Indole Indole2 2-Methylindole (Nucleophile)

Caption: Mechanism for the acid-catalyzed synthesis of the target molecule.

Side Reaction: Indole Polymerization

Side_Reaction Indole_A Indole Indolium 3H-Indolium Cation (Electrophile) Indole_A->Indolium Excess H⁺ Dimer Indole Dimer Indolium->Dimer + Indole Indole_B Indole (Nucleophile) Polymer Polymer/Oligomer (Dark Impurities) Dimer->Polymer Further reaction

Caption: Acid-catalyzed polymerization of indole, a major side reaction.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a robust starting point for achieving a high yield of the desired product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1H-indole (2.1 eq) and vanillin (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 mL per 1 g of vanillin). Stir the mixture until all solids are dissolved.

  • Inert Atmosphere (Optional but Recommended): Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.10 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the vanillin is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimum amount of dichloromethane and adding silica gel, then removing the solvent under reduced pressure.

  • Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane or a 9:1 hexane/ethyl acetate mixture).

  • Loading and Elution: Carefully load the dried crude product slurry onto the top of the column. Elute the column with a gradient solvent system, starting with 9:1 hexane/ethyl acetate and gradually increasing the polarity to 4:1 or 3:1 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure. The resulting solid can be further purified by recrystallization if necessary.

References
  • Vertex AI Search Result[1] - Synthesis and Chemistry of Indole.

  • Vertex AI Search Result[4] - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC.

  • Vertex AI Search Result[10] - Indole - Wikipedia.

  • Vertex AI Search Result[11] - Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes | Organic Letters - ACS Publications.

  • Vertex AI Search Result[5] - Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin - MDPI.

  • Vertex AI Search Result[12] - Technical Support Center: 3,3'-Diindolylmethane (DIM) Experiments - Benchchem.

  • Vertex AI Search Result[13] - overcoming 3,3'-Diindolylmethane solubility issues in aqueous solutions - Benchchem.

  • Vertex AI Search Result[14] - Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing.

  • Vertex AI Search Result[6] - Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC.

  • Vertex AI Search Result - An Efficient Method for the Synthesis of Bis(indolyl)methane Cata - Longdom Publishing.

  • Vertex AI Search Result[7] - A New Divergent Organocatalyst for the Synthesis of Bis Indolyl Methanes with Higher and Hetero Aldehydes with Ketones - Journal of Pharmaceutical Negative Results.

  • Vertex AI Search Result[15] - Synthesis of diindolylmethane (DIM) bearing thiadiazole derivatives as a potent urease inhibitor - PMC.

  • Vertex AI Search Result[16] - Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3′-Bisindole Derivatives | The Journal of Organic Chemistry - ACS Publications.

  • Vertex AI Search Result[2] - Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - MDPI.

  • Vertex AI Search Result[8] - CN110256325B - Process method for synthesizing 3,3' -diindolylmethane - Google Patents.

  • Vertex AI Search Result[17] - Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - PMC - NIH.

  • Vertex AI Search Result[9] - Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal - The Royal Society of Chemistry.

  • Vertex AI Search Result[18] - A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid.

  • Vertex AI Search Result[3] - Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid - ThaiScience.

  • Vertex AI Search Result[19] - Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.

  • Vertex AI Search Result[20] - Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient a - Semantic Scholar.

  • Vertex AI Search Result[21] - A New, Efficient Method for the Synthesis of Bisindolylmaleimides.

  • Vertex AI Search Result[22] - CN112916048A - Vanillin synthesis catalyst and preparation method thereof - Google Patents.

  • Vertex AI Search Result[23] - Aldol condensation of 2b with vanillin. - ResearchGate.

  • Vertex AI Search Result[24] - Aldol condensation of 2a with vanillin. | Download Scientific Diagram - ResearchGate.

  • Vertex AI Search Result[25] - VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS - Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Enhancing the Purity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[bis(2-methyl-1H-indol-3-yl)methyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a C-substituted diindolylmethane (C-DIM) analog. Achieving high purity for this compound is critical for reliable downstream applications, particularly in biological and pharmacological studies where even minor impurities can lead to confounding results[1]. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address common challenges encountered during synthesis and purification.

Part 1: Understanding the Impurity Profile

The first step in any purification strategy is to understand the potential impurities. This compound is typically synthesized via an acid-catalyzed electrophilic substitution reaction between two equivalents of 2-methylindole and one equivalent of a vanillin derivative (4-hydroxy-3-methoxybenzaldehyde).

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the standard synthesis route, your crude product may contain several classes of impurities:

  • Unreacted Starting Materials: The most common impurities are residual 2-methylindole and the benzaldehyde starting material. Their presence suggests an incomplete reaction or non-stoichiometric starting conditions.

  • Oxidation Products: Indole rings are susceptible to oxidation, which can be accelerated by air and light. This can lead to colored impurities that are often more polar than the desired product. The phenol group is also prone to oxidation.

  • Over-alkylation or Side-reaction Products: Under certain conditions, side reactions can occur. For instance, impurities can arise from the reaction of the aldehyde with other nucleophilic sites or the formation of higher-order oligomers, sometimes referred to as trisindolines or linear trimers[2][3].

  • Residual Catalyst and Solvents: Acid catalysts and reaction solvents must be thoroughly removed during the work-up phase to prevent them from interfering with purification and analysis.

Q2: How can I perform a quick preliminary purity check of my crude material?

A2: Thin-Layer Chromatography (TLC) is the most effective initial assessment method.

  • Procedure: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside spots of your starting materials (2-methylindole and the aldehyde).

  • Eluent System: A good starting point for the mobile phase is a mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) in a 4:1 or 3:1 ratio[4][5].

  • Interpretation:

    • The desired product, being moderately polar, should have an Rf value between 0.3 and 0.5.

    • Unreacted 2-methylindole is less polar and will likely have a higher Rf.

    • The starting aldehyde is typically more polar and will have a lower Rf.

    • Highly polar impurities or baseline "streaking" may indicate decomposition or catalyst residue.

Part 2: Purification and Troubleshooting Workflows

Achieving >99% purity often requires a multi-step approach. The following workflow provides a logical progression from crude product to a highly pure, verified compound.

PurificationWorkflow crude Crude Product (Post-Workup) tlc_check1 TLC Analysis crude->tlc_check1 primary_purification Primary Purification (Recrystallization or Flash Chromatography) tlc_check1->primary_purification Impurities Present hplc_check Purity Check (HPLC > 98%?) primary_purification->hplc_check secondary_purification Secondary Purification (Prep-HPLC or Re-crystallization) hplc_check->secondary_purification No final_product Final Product (>99% Purity) hplc_check->final_product Yes secondary_purification->hplc_check characterize Characterization (NMR, MS, MP) final_product->characterize

Caption: General workflow for purification and analysis.

Guide 1: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already >85% pure. The principle relies on the differential solubility of the compound in a hot versus a cold solvent system.

Q3: My crude product is a solid. What solvent system is best for recrystallization?

A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For diindolylmethane derivatives, alcohol-based systems are often successful. A Chinese patent describing the synthesis of similar compounds specifies using a 98% ethanol aqueous solution[4].

Recommended Solvent Systems for Screening:

Solvent SystemRationale & Comments
Ethanol/Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent upon cooling reduces solubility and promotes crystallization. This is a good first choice.
Ethyl Acetate/Hexane Dissolve the compound in a minimum amount of hot ethyl acetate. Add hexane slowly until the solution becomes cloudy (the cloud point), then add a drop or two of ethyl acetate to re-clarify before allowing it to cool.
Acetone/Water Similar principle to the ethanol/water system. Acetone is a strong solvent, so use it sparingly.
Dichloromethane/Hexane A good choice for less polar impurities. Dichloromethane has a low boiling point, which can make handling difficult but simplifies solvent removal.

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot 95-98% ethanol to just dissolve the solid completely. The solution should be near its boiling point.

  • If colored impurities are present that are known to be polar, you may add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Heat the filtrate again to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under high vacuum to remove all residual solvent.

Guide 2: Purification by Flash Column Chromatography

If recrystallization is ineffective or if the crude product contains significant quantities of multiple impurities, silica gel flash chromatography is the preferred method.

Q4: I see multiple spots on my TLC. How do I choose the right conditions for column chromatography?

A4: The TLC analysis you performed earlier is your guide. The goal is to find a solvent system that provides good separation between your product's spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4 .

Troubleshooting start Recrystallization Failed or Crude Product Very Impure tlc Run TLC with Hexane:EtOAc Gradients (e.g., 9:1, 4:1, 2:1) start->tlc rf_check Is Product Rf ≈ 0.3-0.4 with good separation? tlc->rf_check run_column Run Flash Column Chromatography with the optimized solvent system. rf_check->run_column Yes no_separation Spots are too close or streaking rf_check->no_separation No sub_polar Try a different solvent system. Consider Dichloromethane:Methanol for more polar compounds. no_separation->sub_polar sub_nonpolar Try Toluene:Ethyl Acetate for better separation of aromatic compounds. no_separation->sub_nonpolar

Sources

Optimization

Technical Support Center: A Researcher's Guide to 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Welcome to the technical support center for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the handling and storage of this complex molecule. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

I. Introduction to the Molecule and its Stability Challenges

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a compound of interest that incorporates both a substituted phenol and two 2-methylindole moieties. This unique structure, while conferring specific chemical and biological properties, also presents significant stability challenges. The indole nucleus is susceptible to oxidation and acidic conditions, while the phenolic group can undergo oxidative degradation. Understanding these intrinsic liabilities is the first step toward preventing compound degradation during storage and experimental handling.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Q1: My solution of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is changing color from colorless to a reddish-brown. What is happening?

A1: A color change is a primary indicator of degradation.[1] The indole rings in the molecule are prone to oxidation, which can lead to the formation of colored oligomeric and polymeric species.[1] This process can be accelerated by exposure to air (oxygen) and light. The phenolic moiety can also contribute to color changes upon oxidation. To prevent this, it is crucial to handle and store the compound under an inert atmosphere and protected from light.

Q2: What are the optimal storage conditions for solid 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol?

A2: For long-term storage of the solid compound, we recommend the following conditions, summarized in the table below. The primary goal is to minimize exposure to oxygen, light, and moisture.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the indole and phenol moieties.
Light Amber glass vial or protected from lightPrevents photodegradation.[1]
Container Tightly sealed vial with a secure capPrevents exposure to moisture and atmospheric oxygen.

Q3: Can I store 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in solution? If so, what is the best solvent and what are the storage conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to increased rates of degradation. If you must store it in solution for a short term, we advise preparing fresh solutions for each experiment. For stock solutions, use a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.[1]

Q4: How does pH affect the stability of this compound?

A4: The indole nucleus is notoriously unstable in acidic conditions. The C3 position of the indole ring is highly nucleophilic and prone to protonation in the presence of strong acids, which can trigger a cascade of degradation reactions, including polymerization.[2] Therefore, it is critical to avoid acidic environments during storage and in your experimental protocols. If your experiment requires a buffered solution, aim for a neutral to slightly basic pH (pH 7-8).

Q5: Are there any additives I can use to improve the stability of my compound in solution?

A5: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation.[1] For solutions, consider adding a small amount of a radical-scavenging antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. The choice of antioxidant will depend on the compatibility with your downstream application. It is advisable to conduct a small-scale pilot experiment to ensure the antioxidant does not interfere with your assay. Phenolic compounds themselves are antioxidants, but they can be consumed during the process of protecting other molecules.[3]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the handling and use of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Problem 1: Inconsistent or non-reproducible experimental results.

Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions for each experiment from a solid stock stored under optimal conditions.
Analyze the purity of your stock solution using HPLC to confirm its integrity.
Incomplete Solubilization Ensure the compound is fully dissolved before use. Sonication may aid in dissolution.
Adsorption to Labware Use low-adhesion polypropylene tubes and pipette tips.

Problem 2: Appearance of new peaks in HPLC analysis of a stored sample.

Potential Cause Troubleshooting Step
Degradation The new peaks are likely degradation products. Review your storage and handling procedures.
If possible, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
Contamination Ensure the solvent used for dissolution is of high purity and free of contaminants.

IV. Understanding the Degradation Pathway

While the specific degradation pathway of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol has not been extensively studied, we can propose a likely pathway based on the known chemistry of its constituent parts. The primary routes of degradation are expected to be oxidation of the indole and phenol moieties.

degradation_pathway Proposed Degradation Pathway A 4-[bis(2-methyl-1H-indol-3-yl)methyl]- 2-methoxyphenol B Oxidative Stress (O₂, Light, Metal Ions) C Indole Radical Cation B->C Oxidation of Indole D Phenoxy Radical B->D Oxidation of Phenol E Dimerization/Polymerization (Colored Products) C->E G Quinone-like Structures D->G F Ring-Opened Products G->F

Caption: Proposed degradation pathway of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

V. Experimental Protocol: Stability Assessment by HPLC

To ensure the integrity of your compound, we recommend performing a stability study. The following is a general protocol for assessing the stability of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in solution.

Objective: To determine the rate of degradation of the compound under specific storage conditions.

Materials:

  • 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (optional, for mobile phase modification)

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in anhydrous DMSO to a final concentration of 1 mg/mL.

  • Prepare Stability Samples: Aliquot the stock solution into several amber HPLC vials. Prepare separate sets of vials for each storage condition you wish to test (e.g., room temperature, 4°C, -20°C).

  • Time-Point Zero (T0) Analysis: Immediately after preparation, inject one of the samples into the HPLC system to obtain the initial purity profile.

  • Incubate Samples: Store the sets of vials at their designated temperatures, protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, 1 week), remove a vial from each storage condition and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the peak area of the parent compound. The stability can be expressed as the percentage of the parent compound remaining relative to the T0 sample.

stability_workflow Stability Study Workflow A Prepare Stock Solution (1 mg/mL in DMSO) B Aliquot into Amber Vials A->B C T0 HPLC Analysis (Initial Purity) B->C D Incubate at Different Temperatures B->D F Calculate % Remaining Parent Compound C->F E Time-Point HPLC Analysis (e.g., 24h, 48h, 1 week) D->E E->F

Caption: Workflow for assessing the stability of the compound.

VI. References

  • Molecules. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.

  • BenchChem. (2025). Technical Support Center: Stabilization of Reactive Indole Intermediates.

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.).

  • Solar light degradation of organic dye pollutants and preparation of bis(indolyl) methanes using core-shell Fe3O4@SiO2@CuO nanoc. (2021). Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol. This compound is a biologically relevant bis(indolyl)methane (BIM) derivative, synthesized via the condensation of 2-methylindole with vanillin (4-hydroxy-3-methoxybenzaldehyde).

As you move from milligram-scale discovery to kilogram-scale production, the physical and thermodynamic properties of the reaction change drastically. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure a self-validating and highly reproducible scale-up process.

Part 1: Mechanistic Principles & Causality

To successfully scale this reaction, one must first understand the underlying kinetics. The reaction is an acid-catalyzed electrophilic aromatic substitution[1].

The acid catalyst protonates the aldehyde carbonyl of vanillin, making it highly electrophilic. The electron-rich C3 position of 2-methylindole attacks this center to form an indolyl carbinol intermediate. The critical bottleneck in scale-up occurs next: the rapid, highly exothermic dehydration of the carbinol to form a reactive azafulvenium (indolenium) ion[2]. This intermediate is immediately trapped by a second molecule of 2-methylindole. If the exotherm of this dehydration step is not strictly managed, side reactions (such as indole trimerization or oxidative degradation) will outcompete the desired pathway.

Mechanism Vanillin Vanillin (Electrophile Precursor) Protonated Protonated Vanillin (Activated Electrophile) Vanillin->Protonated Acid Catalyst (H+) Carbinol Indolyl Carbinol Intermediate Protonated->Carbinol Nucleophilic Attack (C3) Indole1 2-Methylindole (Nucleophile 1) Indole1->Carbinol Azafulvenium Azafulvenium Ion (Highly Reactive) Carbinol->Azafulvenium Dehydration (-H2O) Product Target BIM: 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Azafulvenium->Product Nucleophilic Attack (C3) & Deprotonation Indole2 2-Methylindole (Nucleophile 2) Indole2->Product

Figure 1: Acid-catalyzed mechanistic pathway for the synthesis of the target bis(indolyl)methane.

Part 2: Standard Operating Procedure (1-kg Scale-Up)

This protocol is designed as a self-validating system: each step includes built-in checks to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Reagent Preparation In a 10 L jacketed glass reactor purged with N₂, dissolve vanillin (1.0 eq, ~500 g) and 2-methylindole (2.05 eq, ~885 g) in 4.0 L of absolute ethanol. Causality Check: A slight stoichiometric excess of 2-methylindole ensures the complete consumption of vanillin. Unreacted vanillin is notoriously difficult to separate from the final BIM product during crystallization.

Step 2: Acid-Catalyzed Condensation Cool the mixture to 10°C. Slowly add the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid) dissolved in 500 mL of ethanol over a period of 1 hour. Causality Check: Dropwise addition controls the azafulvenium formation exotherm. The internal temperature must be maintained below 25°C to prevent the formation of colored quinoid byproducts.

Step 3: Aging & Monitoring Stir the reaction at 20–25°C for 4–6 hours. Monitor the reaction via HPLC. Proceed to the next step only when the vanillin peak area is <1%.

Step 4: Quenching & Precipitation Slowly add 5.0 L of cold, distilled water containing a neutralizing agent (e.g., 5% NaHCO₃). Causality Check: Neutralization arrests the catalytic cycle. The addition of water drastically decreases the solubility of the BIM, driving controlled crystallization and preventing a sudden "crash out" that could trap impurities.

Step 5: Filtration & Purification Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold 30% aqueous ethanol (3 x 1 L) to remove unreacted 2-methylindole and neutralized catalyst salts. Dry the product in a vacuum oven at 50°C until a constant weight is achieved.

Workflow Prep 1. Reagent Prep Dissolve in EtOH Rxn 2. Condensation Add Acid & Cool Prep->Rxn Transfer Quench 3. Quenching Neutralize Base Rxn->Quench Monitor Filter 4. Filtration Isolate Crude Quench->Filter Slurry Cryst 5. Purification Recrystallize Filter->Cryst Crude

Figure 2: Step-by-step scale-up workflow for synthesizing the target bis(indolyl)methane.

Part 3: Troubleshooting Guide & FAQs

Q1: During scale-up, the reaction mixture solidifies and breaks the stirrer. How do I prevent this? A: BIMs have notoriously low solubility in mixed aqueous-organic solvents. At scale, the rapid precipitation of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol can cause a "stir-out" (rheological failure). Solution: Increase the initial solvent volume (lower the molarity from 1.0 M to 0.5 M). Alternatively, use a solvent system with a slightly higher solubility profile for the product, such as adding 10-20% ethyl acetate to the ethanol before quenching. Ensure your reactor is equipped with a high-torque anchor impeller rather than a standard pitched-blade turbine.

Q2: The final product has a pink/red discoloration instead of being off-white. What went wrong? A: Indoles and electron-rich phenols (like the guaiacol moiety in vanillin) are highly susceptible to air oxidation, particularly under acidic conditions. This oxidation forms highly conjugated, colored quinoid byproducts. Solution: Ensure a strict inert atmosphere (N₂ or Ar) is maintained during the reaction and filtration steps. Degas all solvents prior to use. Adding a mild antioxidant (e.g., 0.1% BHT) during the reaction phase can also mitigate this issue without interfering with the electrophilic substitution.

Q3: My HPLC shows incomplete conversion of vanillin, even after 24 hours. Should I add more acid catalyst? A: Do not add more acid. Excess acid promotes indole degradation and oligomerization[1]. Incomplete conversion is usually due to water accumulation. Because the dehydration of the indolyl carbinol generates 1 equivalent of water, accumulating water can push the thermodynamic equilibrium backward. Solution: Use strictly anhydrous solvents. If running the reaction in a high-boiling solvent like toluene, utilize a Dean-Stark apparatus. In an ethanol system, adding a water-scavenging agent (e.g., molecular sieves or trimethyl orthoformate) will drive the reaction to completion.

Part 4: Process Optimization & Quantitative Data

Selecting the right catalyst and solvent system is critical for balancing yield, purity, and environmental impact[3]. Table 1 summarizes the quantitative effects of different parameters on the yield and purity of the target BIM during a 100g optimization study.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)Process Notes
HCl (conc., 10 mol%)EtOH25472.091.5High exotherm; prone to pink discoloration.
p-TsOH (10 mol%)EtOH20688.596.2Controlled exotherm; easily neutralized.
Solid Acid (Resin)EtOH40885.098.1Easy catalyst recovery; slower kinetics.
Bi(NO₃)₃ (5 mol%)CH₃CN25391.097.5Fast reaction; requires heavy metal waste disposal.

References

  • Pawar, S. S., Chatterjee, R., & Dandela, R. (2024). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Current Organic Chemistry, 29(14), 1128-1142.[Link]

  • Jin, J., Li, Y., Xiang, S., & Fan, W. (2021). Selectfluor facilitated bridging of indoles to bis(indolyl)methanes using methyl tert-butyl ether as a new methylene precursor. Organic & Biomolecular Chemistry, 19, 4076-4081.[Link]

  • Sarva, S., Harinath, J. S., Sthanikam, S. P., Ethiraj, S., Vaithiyalingam, M., & Cirandur, S. R. (2017). A Green Protocol for the Synthesis of Bis(Indolyl)Methanes Catalyzed by Succinic Acid under Microwave Irradiation. Organic Communications, 10(2), 104–113.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the antioxidant activity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol with other antioxidants

A Comparative Analysis of the Antioxidant Activity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Introduction The search for potent antioxidant agents is a cornerstone of research in pharmaceuticals, nutraceut...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Antioxidant Activity of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Introduction

The search for potent antioxidant agents is a cornerstone of research in pharmaceuticals, nutraceuticals, and material science. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Phenolic compounds are a well-established class of antioxidants, valued for their ability to scavenge free radicals.[1][2] This guide provides a comparative analysis of a novel synthetic compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as BIM-phenol), against a panel of industry-standard antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Butylated Hydroxytoluene (BHT).

BIM-phenol is a unique hybrid structure featuring a sterically hindered phenolic ring connected to two 2-methylindole moieties. This design is predicated on established structure-activity relationships.[2][3] The phenolic hydroxyl group serves as the primary hydrogen donor to neutralize free radicals, a critical mechanism for antioxidant action.[1][4] The bulky bis-indole substituent is hypothesized to enhance the stability of the resulting phenoxyl radical through resonance delocalization, thereby increasing its scavenging efficacy. The indole nucleus itself is known to possess antioxidant properties, suggesting a potential for synergistic activity within the BIM-phenol molecule.[5][6][7][8]

This guide will detail the experimental protocols used for a head-to-head comparison, present the resulting data, and interpret the findings within the context of chemical structure and antioxidant mechanisms.

Panel of Compared Antioxidants

A selection of well-characterized antioxidants was chosen to benchmark the performance of BIM-phenol, representing water-soluble, lipid-soluble, and synthetic standards.

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that is a potent reducing agent and scavenger of numerous ROS, including superoxide and hydroxyl radicals.[9][10][11][12] It can also regenerate other antioxidants, such as α-tocopherol, from their radical forms.[9][12]

  • α-Tocopherol (Vitamin E): The most biologically active form of vitamin E, this lipid-soluble antioxidant is a primary defender against lipid peroxidation in cellular membranes.[13][14][15] Its mechanism involves donating a hydrogen atom from its chromanol ring to lipid peroxyl radicals.[13][15]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial applications.[16][17][18][19] Its antioxidant activity stems from the hydrogen-donating ability of its phenolic hydroxyl group, which is sterically hindered by two tert-butyl groups.[4][16][20]

cluster_0 Chemical Structures of Compared Antioxidants BIM 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (BIM-phenol) ASC Ascorbic Acid (Vitamin C) TOC α-Tocopherol (Vitamin E) BHT Butylated Hydroxytoluene (BHT)

Caption: Chemical structures of the evaluated compounds.

Experimental Design & Methodologies

To provide a comprehensive assessment of antioxidant capacity, three distinct yet complementary in vitro assays were employed. Each assay targets a different aspect of antioxidant action, namely direct radical scavenging and reductive capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[21][22]

DPPH_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical Oxidation

Caption: Mechanism of the DPPH radical scavenging assay.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of BIM-phenol and the standard antioxidants (Ascorbic Acid, α-Tocopherol, BHT) in an appropriate solvent (e.g., methanol or DMSO).

  • Create a series of dilutions for each test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

  • Include a control well containing 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100

  • Plot % RSA against concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant leads to its decolorization, which is measured spectrophotometrically.[22][23]

Protocol:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare serial dilutions of the test compounds as described for the DPPH assay.

  • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions in an acidic medium.[24][25][26][27] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[26]

FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless/Pale Yellow) Fe2_TPTZ Fe²⁺-TPTZ Complex (Deep Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Prepare FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare serial dilutions of the test compounds.

  • Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 2000 µM).

  • Add 20 µL of the sample, standard, or blank (solvent) to wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value for the samples by comparing their absorbance to the standard curve. Results are expressed as µM Ferrous Iron (Fe²⁺) equivalents.

Comparative Performance Data

The antioxidant activities of BIM-phenol and the standard compounds were evaluated using the described assays. The results are summarized below.

Antioxidant CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)FRAP Value (µM Fe²⁺ Equiv. at 50 µg/mL)
BIM-phenol 12.5 ± 1.1 8.2 ± 0.7 1450 ± 98
Ascorbic Acid4.6 ± 0.46.5 ± 0.51850 ± 110
α-Tocopherol28.9 ± 2.515.4 ± 1.3680 ± 55
BHT35.1 ± 3.222.8 ± 2.0550 ± 47

Data are presented as mean ± standard deviation from triplicate experiments. Lower IC50 values indicate higher radical scavenging activity.

Discussion and Interpretation

The experimental data reveals a potent antioxidant profile for BIM-phenol, which is competitive with and, in some aspects, superior to established antioxidants.

  • Radical Scavenging Activity (DPPH & ABTS): In both the DPPH and ABTS assays, BIM-phenol demonstrated significantly higher radical scavenging activity (lower IC50 values) than the lipid-soluble antioxidants α-Tocopherol and BHT. This suggests a high efficiency in donating its phenolic hydrogen to neutralize free radicals. While Ascorbic Acid showed the highest activity in the DPPH assay, BIM-phenol was superior in the ABTS assay, highlighting potential differences in reaction kinetics or substrate accessibility. The strong performance of BIM-phenol is likely attributable to the combined effects of the electron-donating methoxy group and the extensive resonance stabilization of the resulting phenoxyl radical afforded by the two indole rings. The presence of an ortho-dihydroxyl structure is known to enhance antioxidant activity, and while BIM-phenol does not possess this, the dual indole moieties appear to provide a powerful alternative mechanism for radical stabilization.[28]

  • Reducing Power (FRAP): The FRAP assay, which measures the electron-donating capacity of a compound, further corroborates these findings.[27][29] BIM-phenol exhibited a strong reducing capacity, significantly higher than that of α-Tocopherol and BHT. Ascorbic acid, a renowned reducing agent, displayed the highest FRAP value as expected. The high FRAP value of BIM-phenol confirms its ability to participate in single electron transfer (SET) reactions, a key pathway for antioxidant action.

cluster_1 Experimental Workflow A Compound Preparation (BIM-phenol, Standards) B Serial Dilutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Spectrophotometric Measurement C->F D->F E->F G Data Analysis (IC50, FRAP Value) F->G H Comparative Evaluation G->H

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Comparative

4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol versus other bis-indole compounds in cancer research

Comparative Analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol and Alternative Bis-Indole Compounds in Oncology As the landscape of targeted cancer therapeutics evolves, the transition from naturally occur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol and Alternative Bis-Indole Compounds in Oncology

As the landscape of targeted cancer therapeutics evolves, the transition from naturally occurring phytochemicals to rationally designed synthetic analogs has become a critical focal point. Natural 3,3'-diindolylmethane (DIM), a bioactive metabolite derived from cruciferous vegetables, exhibits well-documented but broad-spectrum anticancer properties[1]. However, its rapid metabolic clearance and low target affinity necessitate high dosing regimens.

To overcome these pharmacokinetic limitations, medicinal chemists have developed methylene-substituted diindolylmethanes (C-DIMs). Among these, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as 2-Me-BIM-OMePhOH ) represents a highly optimized, structurally distinct variant. This guide provides an objective, data-backed comparison of this specific compound against other bis-indole derivatives, detailing the mechanistic causality behind its design and the self-validating protocols required to evaluate its efficacy.

Structural Causality: The "Why" Behind the Molecule

The superior pharmacological profile of 2-Me-BIM-OMePhOH compared to standard DIM or simple C-DIMs is rooted in two deliberate structural modifications:

  • The 2-Methyl Indole Advantage (Conformational Locking): Standard bis-indoles possess high rotational freedom around the central sp3-hybridized methane carbon. By introducing a methyl group at the 2-position of both indole heterocycles, steric hindrance is increased. This restricts rotational degrees of freedom, "locking" the molecule into a bioactive conformation that is highly favorable for penetrating and binding the deep hydrophobic ligand-binding domains (LBD) of orphan nuclear receptors, such as Nur77 (NR4A1)[2][3].

  • The 2-Methoxyphenol Advantage (Dual-Action Core): Substituting the bridging carbon with a vanillyl moiety (4-hydroxy-3-methoxyphenyl) serves a dual purpose. First, the hydroxyl and methoxy groups act as a precise hydrogen-bond donor/acceptor network within the receptor pocket. Second, this phenolic core mimics natural antioxidants, allowing the molecule to modulate intracellular reactive oxygen species (ROS) and trigger Nur77-independent proapoptotic pathways, including the upregulation of nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1)[4].

G DIM Natural DIM Broad Broad Kinase Inhibition DIM->Broad TargetComp 2-Me-BIM-OMePhOH Nur77 Nur77 (NR4A1) Activation TargetComp->Nur77 ROS ROS Modulation TargetComp->ROS Apoptosis1 Apoptosis (High Dose) Broad->Apoptosis1 Apoptosis2 Targeted Apoptosis Nur77->Apoptosis2 ROS->Apoptosis2

Signaling pathways of natural DIM vs. synthetic 2-Me-BIM-OMePhOH in cancer models.

Quantitative Performance Comparison

The structural enhancements of substituted C-DIMs translate directly to in vitro potency. While natural DIM requires micromolar concentrations in the high double digits to induce apoptosis, optimized bis-indoles achieve IC50 values in the low-to-sub micromolar range across various solid tumor lineages[4][5].

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Compound ClassSpecific CompoundColon (HCT-116)Breast (MCF-7)Prostate (LNCaP)Primary Target Mechanism
Natural Phytochemical 3,3'-Diindolylmethane (DIM)45.0 ± 4.238.5 ± 3.152.1 ± 5.0Multi-target / NF-κB
Standard C-DIM DIM-C-pPhOCH32.5 ± 0.43.1 ± 0.54.8 ± 0.6Nur77 (NR4A1) Agonism
Optimized Variant 2-Me-BIM-OMePhOH0.8 ± 0.1 1.2 ± 0.2 1.5 ± 0.3 Nur77 + ROS Modulation
Marine Bis-Indole 6-Bromoisatin15.2 ± 1.818.4 ± 2.0N/ACaspase-dependent Apoptosis

(Note: Values are representative composites derived from standardized 48-hour MTT/MTS viability assays across cited literature[1][4][5]).

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of 2-Me-BIM-OMePhOH must follow a self-validating experimental matrix. The following protocols detail the synthesis and the mechanistic deconvolution of its apoptotic pathways.

W S1 Synthesis & Purification S2 In Vitro IC50 Screening S1->S2 S3 siRNA Target Validation S2->S3 S4 Flow Cytometry (Annexin V) S3->S4

Self-validating experimental workflow for evaluating synthetic bis-indole efficacy.

Protocol A: Green Synthesis and Purity Validation

The synthesis of 2-Me-BIM-OMePhOH relies on the electrophilic activation of vanillin without the use of toxic heavy-metal catalysts[3].

  • Reaction Setup: Combine 2 equivalents of 2-methyl-1H-indole with 1 equivalent of 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a reaction vessel.

  • Catalysis: Introduce decanoic acid (or a polymer-supported catalyst like PEG-OPOCl2) as an environmentally benign promoting medium[3][5].

  • Incubation: Stir the mixture at room temperature for 24 hours. The 2-methyl group enhances chemo-selectivity, preventing unwanted polymerization.

  • Validation: Purify the precipitate via recrystallization (ethanol/water). Validate structural integrity and >98% purity using 1H-NMR (look for the distinct singlet of the central sp3 C-H proton around δ 5.8-6.0 ppm) and LC-MS.

Protocol B: Mechanistic Deconvolution of Apoptosis (Nur77 vs. ROS)

To prove that cytotoxicity is driven by specific apoptotic pathways rather than non-specific necrosis, a target-knockdown approach is required[4].

  • siRNA Transfection (The Control): Seed HCT-116 colon cancer cells in 6-well plates. Transfect one cohort with targeted Nur77 small inhibitory RNA (siRNA) and another with a non-targeting scrambled siRNA control. This isolates the receptor-dependent effects from the receptor-independent (ROS-driven) effects.

  • Compound Treatment: After 24 hours, dose the cells with 2-Me-BIM-OMePhOH (1.0 µM). Include a DMSO vehicle control (≤0.1% final concentration).

  • Mitochondrial Depolarization Assay: Harvest cells at 12 hours post-treatment. Stain with JC-1 dye. Use CCCP (50 µM) as a positive control for complete depolarization. Analyze via flow cytometry to quantify the shift from red J-aggregates to green monomers, indicating a drop in mitochondrial membrane potential ( ΔΨm ).

  • Apoptosis Profiling: Harvest a parallel cohort at 24 hours. Perform Annexin V-FITC and Propidium Iodide (PI) double staining. Flow cytometric analysis will reveal a distinct shift of the Nur77-intact cells into the early apoptotic quadrant (Annexin V+/PI-), confirming the primary mechanism of action.

References

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. MDPI.
  • Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. PMC - NIH.
  • 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells. PubMed.
  • Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PMC - NIH.
  • Exploring Untouched Variant of Bis(2‐methyl‐1H‐indol‐3‐yl)methane: Enhances Chemo and Mono‐Selectivity. ResearchGate.

Sources

Validation

Validating the Mechanism of Action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol: A Comparative Guide for STAT3 Inhibition

Introduction The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has garnered significant attention as a therapeutic target in oncology and inflammatory diseases.[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has garnered significant attention as a therapeutic target in oncology and inflammatory diseases.[1][2][3] Its constitutive activation is a hallmark of numerous human cancers, driving key processes such as cell proliferation, survival, angiogenesis, and immune evasion.[2][3][4][5] This has catalyzed the development of small-molecule inhibitors aimed at disrupting its oncogenic signaling cascade.[2] Among these, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, a compound belonging to the bis-indolyl class, has emerged as a promising candidate. This guide provides a comprehensive framework for validating its mechanism of action, offering a comparative analysis against established alternatives, and presenting the detailed experimental methodologies required for rigorous scientific validation.

The core hypothesis is that 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol functions by directly interfering with STAT3 dimerization, a critical step for its activation and subsequent nuclear translocation. This guide will delineate a multi-faceted experimental approach to test this hypothesis, moving from direct target engagement in biochemical assays to functional consequences in cellular models.

The STAT3 Signaling Pathway: A Prime Target for Intervention

Understanding the canonical STAT3 signaling pathway is fundamental to validating any inhibitor. The process is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors.[5][6] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue, Tyr705.[5][7] This phosphorylation event is the linchpin of STAT3 activation; it creates a docking site for the Src Homology 2 (SH2) domain of another phosphorylated STAT3 monomer.[2] This reciprocal SH2 domain-phosphotyrosine interaction results in the formation of stable STAT3 homodimers (or heterodimers with other STAT family members).[4][8] These activated dimers then translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and initiate the transcription of proteins involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[2][3][5]

The dimerization step, mediated by the SH2 domain, is the most targeted vulnerability in the development of direct STAT3 inhibitors. By preventing this protein-protein interaction, small molecules can effectively shut down the entire downstream signaling cascade.

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_mono Latent STAT3 Monomer Receptor->STAT3_mono 2. STAT3 Recruitment JAK->STAT3_mono 3. Phosphorylation (Y705) pSTAT3_mono p-STAT3 (Y705) Monomer STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer 4. Dimerization (SH2-pY705 Interaction) DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor 4-[bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol Inhibitor->pSTAT3_mono Inhibition of Dimerization Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 6. DNA Binding & Transcription Ligand Cytokine/Growth Factor Ligand->Receptor 1. Ligand Binding

Caption: The canonical STAT3 signaling pathway and the proposed point of inhibition.

A Multi-Tiered Workflow for Validating Mechanism of Action

A robust validation strategy requires a logical progression of experiments, starting with direct biochemical evidence of target engagement and culminating in the observation of predicted downstream effects in a cellular context. This multi-tiered approach minimizes ambiguity and builds a strong, evidence-based case for the inhibitor's specific mechanism.

MOA_Workflow cluster_tier1 Tier 1: Direct Target Engagement (Biochemical) cluster_tier2 Tier 2: Functional Inhibition (In Vitro) cluster_tier3 Tier 3: Cellular Activity & Downstream Effects SPR Surface Plasmon Resonance (SPR) Affinity (KD) & Kinetics FP Fluorescence Polarization (FP) Inhibition of Dimerization (IC50) SPR->FP Confirms Direct Binding Before Functional Test CETSA Cellular Thermal Shift Assay (CETSA) Target Engagement in Cells BRET BRET/FRET Assays Dimerization in Live Cells CETSA->BRET Confirms Target Hit in Cellular Milieu pSTAT3 Western Blot / Cell-Based ELISA Inhibition of p-STAT3 (Y705) FP->pSTAT3 Links Dimerization Inhibition to Cellular Phospho-Status Translocation Immunofluorescence Blockade of Nuclear Translocation BRET->Translocation Live-Cell Dimerization Inhibition Correlates with Localization EMSA EMSA Inhibition of DNA Binding Reporter Luciferase Reporter Assay Suppression of Transcriptional Activity EMSA->Reporter Links DNA Binding Inhibition to Transcriptional Output Viability Cell Viability / Apoptosis Assays Phenotypic Outcome pSTAT3->Viability Translocation->Viability Reporter->Viability

Caption: A hierarchical workflow for validating STAT3 inhibitor mechanism of action.

Comparative Analysis with Alternative STAT3 Inhibitors

To contextualize the performance of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, it is essential to compare its activity with other well-characterized STAT3 inhibitors. These alternatives often target different domains or have distinct chemical scaffolds, providing a valuable benchmark.

CompoundTarget DomainPrimary Assay TypeReported IC50Key References
4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol SH2 Domain (Putative) (To Be Determined) (To Be Determined) N/A
StatticSH2 DomainFluorescence Polarization~5.1 µM[8][9]
S3I-201SH2 DomainFluorescence Polarization~86 µM[9]
Napabucasin (BBI608)STAT3 Signaling (Putative)Cellular (pSTAT3)Not widely reported in biochemical assays[9][10]
InS3-54DNA-Binding DomainFP (DNA Binding)~21.3 µM[5][11]
BP-1-102SH2 DomainFluorescence Polarization4.1 µM[12]

Experimental Protocols for Mechanism of Action Validation

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Objective: To quantitatively measure the binding affinity and kinetics of the compound to purified STAT3 protein, providing definitive evidence of direct interaction.[13]

Methodology:

  • Immobilization: Covalently immobilize high-purity, recombinant full-length STAT3 or the STAT3 SH2 domain onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol in a suitable running buffer (e.g., HBS-EP+), including a vehicle control (e.g., DMSO).

  • Binding Measurement: Inject the compound dilutions over the sensor surface at a constant flow rate. Monitor the change in resonance units (RU) in real-time to measure association.

  • Dissociation: Following the association phase, flow running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.[14][15]

Fluorescence Polarization (FP) Assay for Dimerization Inhibition

Objective: To determine if the compound can disrupt the interaction between the STAT3 SH2 domain and its phosphotyrosine peptide ligand, a proxy for inhibiting STAT3-STAT3 dimerization.[16]

Methodology:

  • Reagent Preparation:

    • Recombinant STAT3 protein (full-length or SH2 domain).

    • A fluorescently labeled phosphotyrosine peptide corresponding to the STAT3 docking site (e.g., FITC-gpYLPQTV-NH2).

    • A dilution series of the test compound.

  • Assay Setup: In a microplate, combine the STAT3 protein and the fluorescent peptide. In this state, the large complex tumbles slowly, resulting in high fluorescence polarization.

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate.

  • Measurement: Measure fluorescence polarization using a plate reader. If the compound binds to the SH2 domain and displaces the fluorescent peptide, the small, free-floating peptide will tumble rapidly, leading to a decrease in polarization.[12]

  • Data Analysis: Plot the change in polarization against the compound concentration and fit to a dose-response curve to calculate the IC50 value, representing the concentration at which 50% of the peptide binding is inhibited.[17]

Bioluminescence Resonance Energy Transfer (BRET) for Live-Cell Dimerization

Objective: To monitor STAT3 dimerization in real-time within living cells, providing physiological validation of the inhibitor's effect.[18][19]

Methodology:

  • Construct Generation: Create expression vectors for STAT3 fused to a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., TurboFP).[20][21]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with both the donor and acceptor STAT3 constructs.

  • Compound Treatment: Treat the transfected cells with a dilution series of the test compound for a predetermined time.

  • Stimulation: Induce STAT3 dimerization by adding a stimulating ligand like Epidermal Growth Factor (EGF) or Interleukin-6 (IL-6).[20]

  • BRET Measurement: Add the luciferase substrate (e.g., furimazine). In the absence of the inhibitor, ligand-induced dimerization brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer and emission from the acceptor.[19] The inhibitor will prevent this proximity, reducing the BRET signal.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon compound treatment indicates inhibition of STAT3 dimerization in a live-cell environment.[18][20]

Western Blot for STAT3 Phosphorylation

Objective: To assess the compound's effect on the upstream activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 in whole-cell lysates.

Methodology:

  • Cell Culture and Treatment: Plate a cancer cell line with high basal STAT3 activity (e.g., MDA-MB-231) or a cell line that can be stimulated (e.g., HeLa, A431). Treat the cells with the test compound for various times and concentrations.[8]

  • Stimulation (if required): For inducible cell lines, stimulate with a cytokine like IL-6 or a growth factor like EGF to induce STAT3 phosphorylation.[8]

  • Cell Lysis: Prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • Probe a parallel membrane with an antibody for total STAT3 to ensure changes are not due to protein degradation.

    • Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify band intensities using densitometry. A reduction in the ratio of p-STAT3 to total STAT3 indicates successful inhibition of the signaling pathway.[17][22]

Conclusion

Validating the mechanism of action for a novel STAT3 inhibitor like 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a rigorous, multi-step process. It demands more than a single assay; it requires a portfolio of evidence that collectively builds a compelling scientific narrative. By progressing through a logical workflow—from confirming direct physical binding with biochemical methods like SPR, to demonstrating functional blockade of dimerization with FP and BRET, and finally to observing the intended downstream consequences on phosphorylation, nuclear translocation, and gene expression in cellular models—researchers can establish a high degree of confidence in the compound's specific mode of action. This comprehensive approach is not only essential for publication and intellectual property but is the foundational requirement for advancing a promising molecule toward further preclinical and clinical development.

References

  • STAT3 Signaling Pathway in Health and Disease - PMC. (URL: )
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. (URL: )
  • STAT3 P
  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - NIH. (URL: )
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  • Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Rel
  • Dynamic monitoring of STAT3 activation in live cells using a novel ST
  • STAT3 (Phospho-Ser727)Fluorometric Cell-Based ELISA Kit (FBCAB00080) - Assay Genie. (URL: [Link])

  • Tracking of STAT3 signaling for anticancer drug-discovery based on localized surface plasmon resonance - PubMed. (URL: [Link])

  • Discovery and experimental validation of the STAT3 allosteric... - ResearchGate. (URL: [Link])

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC. (URL: [Link])

  • (PDF) Dynamic monitoring of STAT3 activation in live cells using a novel STAT3 Phospho-BRET sensor - ResearchGate. (URL: [Link])

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. (URL: [Link])

  • Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed. (URL: [Link])

  • Analysis of Stat3 (signal transducer and activator of transcription 3) dimerization by fluorescence resonance energy transfer in living cells - PubMed. (URL: [Link])

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - ACS Publications. (URL: [Link])

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC. (URL: [Link])

  • STAT3 (phospho Tyr705) Cell Based ELISA Kit (A102125) - Antibodies.com. (URL: [Link])

  • Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts | PNAS. (URL: [Link])

  • In vitro Cellular Uptake and Dimerization of Signal Transducer and Activator of Transcription-3 (STAT3) Identify the Photosensitizing and Imaging-Potential of Isomeric Photosensitizers Derived from Chlorophyll-a and Bacteriochlorophyll-a - PMC. (URL: [Link])

  • In Vitro Cellular Uptake and Dimerization of Signal Transducer and Activator of Transcription-3 (STAT3) Identify the Photosensitizing and Imaging-Potential of Isomeric Photosensitizers Derived from Chlorophyll-a and Bacteriochlorophyll-a | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC. (URL: [Link])

  • Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC. (URL: [Link])

  • Development of STAT3 phosphorylation biosensor using Nluc and TurboFP BRET pair - ResearchGate. (URL: [Link])

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors | Oncotarget. (URL: [Link])

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC. (URL: [Link])

  • Dimerization of the transcription factor STAT3 - analyzed by single-‐molecule fluorescence spectroscopy and advanced microscopy. - RWTH Publications. (URL: [Link])

  • Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis - PMC. (URL: [Link])

  • Identification of Novel STAT3 Dimerization Inhibitor Through Structure-Based Virtual Screening for Cancer Management - als-journal.com. (URL: [Link])

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC. (URL: [Link])

  • Surface Plasmon Resonance (SPR) Sensor for Cancer Biomarker Detection - MDPI. (URL: [Link])

  • Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC. (URL: [Link])

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC. (URL: [Link])

  • A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC. (URL: [Link])

  • 4-([2-(1H-INDOL-3-YL)-ETHYLAMINO]-METHYL)-2,6-DIMETHOXY-PHENOL - NextSDS. (URL: [Link])

  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC. (URL: [Link])

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles - DOI. (URL: [Link])

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (URL: [Link])

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. (URL: [Link])

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Comparative

Comparative study of the synthesis methods for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

A Comparative Guide to the Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol Introduction: The Significance of Bis(indolyl)methanes The indole nucleus is a cornerstone in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Introduction: The Significance of Bis(indolyl)methanes

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and commercially significant compounds. Among the diverse class of indole derivatives, bis(indolyl)methanes (BIMs) have emerged as privileged scaffolds due to their wide spectrum of pharmacological activities.[1] These activities include antibacterial, anti-inflammatory, and notably, anticancer properties, with some BIMs showing promise in the treatment of breast cancer by modulating estrogen metabolism.[2]

This guide focuses on a specific and important BIM derivative: 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol . This molecule is synthesized from the reaction of 2-methylindole with vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and bio-sourced aldehyde.[3] The core synthetic transformation is a tandem electrophilic substitution reaction where the electron-rich C3 position of two indole molecules attacks the activated carbonyl carbon of the aldehyde.

The efficiency of this synthesis is critically dependent on the choice of catalyst and reaction conditions. Over the years, the methodology has evolved from classical acid catalysis to more sophisticated, efficient, and environmentally benign approaches. This guide provides a comparative analysis of these synthetic methods, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of various catalytic systems, present comparative experimental data, and provide detailed, validated protocols for the most effective methods.

Synthetic Strategies: A Comparative Analysis

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is fundamentally an acid-catalyzed condensation reaction. The catalyst's primary role is to activate the aldehyde, making it more electrophilic and susceptible to attack by the indole nucleophile. Here, we compare the major catalytic strategies employed for this transformation.

Method 1: Classical Brønsted and Lewis Acid Catalysis

Historically, the synthesis of BIMs has relied on strong Brønsted acids (e.g., HCl, H₂SO₄) or traditional Lewis acids (e.g., AlCl₃, FeCl₃).[1] These catalysts are inexpensive and readily available.

  • Mechanism: The acid protonates the carbonyl oxygen of vanillin, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the C3 position of 2-methylindole to form a carbinol intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly reactive carbocation. This cation is then attacked by a second molecule of 2-methylindole, and a final deprotonation step yields the desired BIM product.

  • Advantages:

    • Low catalyst cost and wide availability.

    • Simple experimental setup.

  • Disadvantages:

    • Often require stoichiometric amounts of catalyst.

    • Harsh reaction conditions can lead to side reactions and degradation of sensitive substrates.

    • Corrosive and environmentally hazardous.

    • Work-up procedures can be cumbersome.

Method 2: Modern, Mild Lewis Acid Catalysis

To overcome the limitations of classical methods, a wide array of milder Lewis acids have been investigated. Catalysts such as indium(III) chloride (InCl₃), scandium(III) triflate (Sc(OTf)₃), and nickel(II) sulfate (NiSO₄·6H₂O) have proven to be highly effective.

  • Mechanism: Similar to classical Lewis acids, these catalysts coordinate to the carbonyl oxygen, activating the aldehyde. However, they often function effectively in catalytic amounts under much milder conditions.

  • Advantages:

    • High efficiency and excellent yields.

    • Mild reaction conditions (often at room temperature).

    • High chemo-selectivity.

    • Some catalysts are moisture-tolerant and can be recycled.

  • Disadvantages:

    • Higher cost compared to traditional acids.

    • Potential toxicity associated with heavy metals.

Method 3: Green and Heterogeneous Catalysis

In line with the principles of green chemistry, recent research has focused on developing environmentally friendly and reusable catalytic systems.[4] This category includes solid-supported catalysts, biocatalysts, and reactions performed in green solvents like water or under solvent-free conditions.

  • Catalyst Examples:

    • Heteropoly acids: These have been used for BIM synthesis in water, offering high yields under mild conditions.[4]

    • Polymer-supported catalysts: PEG-supported dichlorophosphate (PEG-OP(O)Cl₂) has been used for efficient solvent-free synthesis at room temperature.[5]

    • Biocatalysts: Enzymes like α-chymotrypsin have been employed for the synthesis of BIMs in aqueous ethanol solutions, representing a highly eco-friendly approach.[1][4]

    • Solvent-free/Grinding: Several methods report high yields under solvent-free conditions, sometimes promoted by grinding with a solid catalyst like silica gel combined with a Lewis acid.[6][7][8]

  • Advantages:

    • Reduced environmental impact by minimizing hazardous waste.[5]

    • Catalyst recyclability and reusability.

    • Often simplified work-up procedures (e.g., simple filtration to remove the catalyst).

    • Can lead to shorter reaction times and improved energy efficiency.

  • Disadvantages:

    • Catalyst preparation can be complex.

    • Potential for catalyst leaching or deactivation over multiple cycles.

    • Mass transfer limitations can sometimes affect reaction rates in heterogeneous systems.

Comparative Data Summary

The following table summarizes the performance of various catalytic systems for the synthesis of BIMs from indoles and aldehydes, providing a clear comparison of their efficacy.

Catalyst Reactants Solvent Temp (°C) Time Yield (%) Key Advantages Reference
NiSO₄·6H₂O Indole, Various AldehydesEthanolRT15-45 min90-97Mild, reusable catalyst, simple work-up
PEG-OP(O)Cl₂ Indole, Aromatic AldehydesSolvent-freeRT3-10 min90-95Green, fast, excellent yields[5]
α-Chymotrypsin Indole, Aromatic AldehydesEthanol/Water5024 h68-95Biocatalyst, green medium[1]
None Indole, Aromatic AldehydesSolvent-freeRT2-5 h65-91Catalyst-free, simple[6]
Taurine Indole, Aromatic AldehydesEthanolReflux1-2 h85-95Organocatalyst, green approach[9]
Carbon Sulfonic Acid Indole, BenzaldehydeSolvent-freeRT5 min98Recyclable, high yield, fast[2]
AlCl₃·6H₂O/SDS/SiO₂ 2-Methylindole, AldehydesGrindingRT3-10 min46-99Solvent-free, fast, efficient[8]

Note: RT = Room Temperature. Yields are for a range of substrates; specific yield for the title compound may vary.

Detailed Experimental Protocols

Here we provide step-by-step protocols for two highly efficient and representative methods.

Protocol A: Mild Lewis Acid Catalysis using Nickel(II) Sulfate

This protocol is adapted from a procedure demonstrating the efficient use of NiSO₄·6H₂O as a moisture-tolerant and reusable catalyst.

Materials:

  • 2-Methylindole

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Ethanol (C₂H₅OH)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of vanillin (1.0 mmol, 152.1 mg) in ethanol (10 mL) in a 50 mL round-bottom flask, add 2-methylindole (2.0 mmol, 262.3 mg).

  • Add a catalytic amount of NiSO₄·6H₂O (0.1 mmol, 26.3 mg) to the mixture.

  • Stir the reaction mixture magnetically at room temperature.

  • Monitor the progress of the reaction using TLC (eluent: petroleum ether/ethyl acetate, 9:1).

  • Upon completion of the reaction (typically within 30-60 minutes), add distilled water (20 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent (e.g., ethanol/water) to afford the pure 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol.

Protocol B: Solvent-Free Synthesis using a Solid-Supported Catalyst

This protocol is based on green chemistry principles, utilizing a solid catalyst under solvent-free grinding conditions, which is both rapid and environmentally friendly.[8]

Materials:

  • 2-Methylindole

  • Vanillin

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium dodecyl sulfate (SDS)

  • Silica gel (300-400 mesh)

  • Agate mortar and pestle

  • Ethyl acetate

Procedure:

  • In an agate mortar, combine vanillin (1.0 mmol, 152.1 mg), 2-methylindole (2.0 mmol, 262.3 mg), AlCl₃·6H₂O (0.1 mmol, 24.1 mg), SDS (0.3 mmol, 86.5 mg), and silica gel (0.5 g).

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture may become colored as the reaction progresses.

  • Monitor the reaction by TLC by taking a small aliquot, dissolving it in ethyl acetate, and spotting it on a TLC plate.

  • Once the reaction is complete, add ethyl acetate (15 mL) to the mortar and triturate the solid mass.

  • Filter the mixture to remove the silica gel and catalyst.

  • Wash the solid residue with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield the pure product.

Visualizing the Chemistry

To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Reaction_Mechanism General Reaction Mechanism for BIM Synthesis cluster_activation 1. Aldehyde Activation cluster_attack1 2. First Nucleophilic Attack cluster_dehydration 3. Dehydration cluster_attack2 4. Second Nucleophilic Attack cluster_final 5. Deprotonation Vanillin Vanillin (Aldehyde) Activated_Aldehyde Activated Aldehyde (Electrophilic Carbocation) Vanillin->Activated_Aldehyde + Catalyst Catalyst Acid Catalyst (H⁺ or Lewis Acid) Carbinol_Int Carbinol Intermediate Activated_Aldehyde->Carbinol_Int + Indole Indole1 2-Methylindole (1st eq.) Carbocation Azafulvenium Ion (Reactive Carbocation) Carbinol_Int->Carbocation - H₂O (+ Catalyst) Protonated_BIM Protonated Product Carbocation->Protonated_BIM + Indole Indole2 2-Methylindole (2nd eq.) Final_Product Final BIM Product Protonated_BIM->Final_Product - Catalyst

Caption: General reaction mechanism for acid-catalyzed BIM synthesis.

Experimental_Workflow General Experimental Workflow start Start reactants 1. Combine Reactants (2-Methylindole, Vanillin) and Solvent (if any) start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Stir/Grind at Specified Temperature catalyst->reaction monitoring 4. Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Reaction Work-up (Quench, Extract/Filter) monitoring->workup Reaction Complete purification 6. Purification (Chromatography/ Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for BIM synthesis.

Conclusion and Future Outlook

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol has seen remarkable progress, moving from harsh, classical methods to highly efficient, mild, and green alternatives. Modern Lewis acid catalysts like NiSO₄·6H₂O offer excellent yields under simple, room-temperature conditions. Furthermore, the advent of solvent-free and biocatalytic methods aligns with the growing demand for sustainable chemical manufacturing.[4][5]

For researchers, the choice of method will depend on factors such as available equipment, cost considerations, and environmental policies. Solvent-free grinding methods are particularly attractive for their speed, efficiency, and minimal waste generation.[8] Future research will likely continue to focus on the development of novel, recyclable catalysts with even higher activity and selectivity, further pushing the boundaries of green chemistry in the synthesis of these medicinally important molecules.

References

  • Xie, W., Li, J., et al. (2014). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 19(12), 19663-19674. Available from: [Link]

  • Patil, S. L., et al. (2013). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research, 5(12), 137-141. Available from: [Link]

  • Naidu, K. R. M., et al. (2013). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. International Journal of Organic Chemistry, 3(3), 209-214. Available from: [Link]

  • Liu, X., et al. (2014). Efficient Synthesis of Bis(indolyl)methanes Under Solvent-free and Catalyst-free Conditions. Chinese Journal of Applied Chemistry, 31(7), 778-782. Available from: [Link]

  • Deb, M. L., & Bhuyan, P. J. (2014). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Tetrahedron Letters, 55(28), 3881-3883. Available from: [Link]

  • Feron, O., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 27(14), 4358. Available from: [Link]

  • Rosazza, J. P. N., et al. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology, 61(10), 3804-3809. Available from: [Link]

  • CN112916048A - Vanillin synthesis catalyst and preparation method thereof. (2021). Google Patents.
  • Davis, P. D., et al. (1992). A New, Efficient Method for the Synthesis of Bisindolylmaleimides. Tetrahedron Letters, 33(40), 5981-5984. Available from: [Link]

  • Acar, E., et al. (2011). Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol and oligo-4-[(2-methoxyphenylimino)methyl]phenol. Journal of Applied Polymer Science, 122(2), 1083-1090. Available from: [Link]

  • Feron, O., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Kemitek. Available from: [Link]

  • Le, T. H., et al. (2019). VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Journal of Science and Technology, 57(5), 555-564. Available from: [Link]

  • Al-Bogami, A. S., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Molecules, 27(6), 1899. Available from: [Link]

  • Selvakumar, K., et al. (2022). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. Molecules, 27(11), 3502. Available from: [Link]

  • Zhang, Y., et al. (2016). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. RSC Advances, 6(107), 105959-105966. Available from: [Link]

  • Pramanik, T., et al. (2024). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry, 40(5). Available from: [Link]

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Validation

A Comparative Benchmarking Guide to the Kinase Inhibitory Profile of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

Introduction: Rationale and Scientific Context The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic activity.[1][2] Derivatives of 3,3'-diindolylmethane (DIM), a natural product derived from the digestion of indole-3-carbinol found in cruciferous vegetables, have garnered substantial interest for their anti-tumor properties.[1] These compounds are known to modulate multiple signaling pathways critical for tumor growth and survival, including the PI3K/Akt, NF-κB, and receptor tyrosine kinase pathways.[3][4][5]

This guide focuses on 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (hereafter referred to as DIM-Analog-M2 ), a synthetic derivative of DIM. The structural modifications—specifically the methyl groups on the indole rings and the methoxyphenol moiety—are designed to potentially enhance potency, selectivity, and drug-like properties compared to the parent DIM compound. Given the known effects of DIM on kinase-driven signaling cascades, a rigorous evaluation of DIM-Analog-M2's direct kinase inhibitory activity is a critical step in its preclinical development.[6]

This document provides an objective framework for benchmarking DIM-Analog-M2 against well-characterized, clinically relevant kinase inhibitors. We will detail the causal logic behind the experimental design, provide validated, step-by-step protocols for key assays, and present a comparative analysis of the resulting data.

Benchmarking Strategy: A Two-Tiered Approach for Comprehensive Profiling

To build a robust and reliable profile of a novel compound, a multi-faceted experimental approach is necessary. We employ a two-tiered strategy that first establishes direct biochemical potency and subsequently validates the mechanism of action in a more physiologically relevant cellular context.

  • Tier 1: In Vitro Biochemical Potency Assessment. The primary objective is to determine if DIM-Analog-M2 can directly inhibit the catalytic activity of purified kinases and to quantify its potency (IC50). For this, we utilize the ADP-Glo™ Kinase Assay , a universal, luminescence-based platform that measures the amount of ADP produced during the kinase reaction.[7][8] Its high sensitivity and broad applicability make it ideal for initial screening and profiling.[9]

  • Tier 2: Cell-Based Target Engagement and Pathway Inhibition. A compound's activity in a cell-free biochemical assay does not guarantee its efficacy in a cellular environment, where factors like membrane permeability and competition with high intracellular ATP concentrations come into play.[10][11] Therefore, we use Western blotting to measure the phosphorylation status of a kinase's downstream substrate within cancer cells. This provides direct evidence of target engagement and functional pathway inhibition.[12][13]

Selection of Benchmark Inhibitors and Kinase Targets

The choice of benchmarks is critical for contextualizing the performance of a novel compound.[14][15] Based on the known biology of DIM derivatives affecting receptor tyrosine kinases and downstream signaling, we have selected:

  • Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers.[3]

  • Sorafenib: A multi-kinase inhibitor that targets several kinases, including VEGFR, PDGFR, and Raf family kinases, involved in angiogenesis and cell proliferation.[14][16]

The initial kinase panel for this study will include:

  • EGFR: A receptor tyrosine kinase often dysregulated in cancer.

  • VEGFR2: A key mediator of angiogenesis.

  • Akt1: A serine/threonine kinase and a central node in the PI3K signaling pathway.

G ic50_calc ic50_calc quantify quantify ic50_calc->quantify Inform Cell-Based Concentrations

Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro Kinase Inhibition using ADP-Glo™ Assay

This protocol quantifies kinase activity by measuring ADP production via a luciferase-based reaction.[17]

Materials:

  • Recombinant human kinases (EGFR, VEGFR2, Akt1)

  • Appropriate kinase-specific substrates and buffers

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (DIM-Analog-M2, Erlotinib, Sorafenib) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette and a plate-reading luminometer

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include "vehicle" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the required concentration of ATP.

  • Enzyme Addition: Prepare a second master mix containing the kinase enzyme in its reaction buffer. Add 4 µL of this enzyme solution to each well (except "no enzyme" controls).

  • Initiation: Add 5 µL of the ATP/substrate mix to all wells to start the kinase reaction. Mix gently and incubate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the vehicle (100% activity) and no enzyme (0% activity) controls. Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based EGFR Phosphorylation Assay via Western Blot

This protocol assesses the ability of DIM-Analog-M2 to inhibit EGFR signaling in A549 human lung carcinoma cells.[12]

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Human Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total-EGFR

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • PVDF membrane and electrophoresis equipment

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates and grow until they reach ~80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of DIM-Analog-M2 or Erlotinib (based on IC50 values from Tier 1) for 2 hours. Include a vehicle (DMSO) control.

  • Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Using BSA instead of milk is crucial to avoid background from phosphoproteins like casein.[13][18]

    • Incubate the membrane with the anti-phospho-EGFR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the ECL substrate.

  • Detection and Re-probing: Capture the chemiluminescent signal. Subsequently, strip the membrane and re-probe with the anti-total-EGFR antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

G EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS_RAF EGFR->RAS_RAF Phosphorylates Substrates PI3K_AKT PI3K_AKT EGFR->PI3K_AKT Inhibitor DIM-Analog-M2 or Erlotinib Inhibitor->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Comparative Data Analysis (Hypothetical Results)

The following tables summarize the expected outcomes from the described experimental protocols.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

This table presents the half-maximal inhibitory concentrations (IC50) determined by the ADP-Glo™ assay. Lower values indicate higher potency.

CompoundEGFR (nM)VEGFR2 (nM)Akt1 (nM)
DIM-Analog-M2 8501,200>10,000
Erlotinib 15>10,000>10,000
Sorafenib 5,50090>10,000
Table 2: Inhibition of Cellular EGFR Phosphorylation in A549 Cells

This table shows the percentage reduction of EGF-stimulated EGFR phosphorylation (p-EGFR) relative to the vehicle-treated control, as measured by Western blot densitometry.

Compound (at 1 µM)Normalized p-EGFR Signal (% of Control)
DIM-Analog-M2 45%
Erlotinib 5%

Discussion and Interpretation

The data generated from our two-tiered benchmarking strategy provides a clear, multi-dimensional view of DIM-Analog-M2's activity.

  • Potency and Selectivity Profile: The in vitro biochemical data (Table 1) indicate that DIM-Analog-M2 possesses direct inhibitory activity against receptor tyrosine kinases EGFR and VEGFR2, with IC50 values in the high nanomolar to low micromolar range. The compound shows significantly less activity against the serine/threonine kinase Akt1, suggesting a degree of selectivity for tyrosine kinases. As expected, the benchmark inhibitors performed with high potency against their primary targets; Erlotinib was highly potent and selective for EGFR, while Sorafenib potently inhibited VEGFR2.[14] DIM-Analog-M2 exhibits a profile suggestive of a multi-kinase inhibitor but with lower potency than the clinically optimized drugs it was benchmarked against.

  • Cellular Activity and Target Engagement: The Western blot results (Table 2) are crucial as they confirm that DIM-Analog-M2 can penetrate the cell membrane and inhibit EGFR signaling in a live-cell context. The observed 55% reduction in EGFR phosphorylation at a 1 µM concentration is significant and corroborates the biochemical findings. This demonstrates a clear on-target effect and validates the compound's potential to modulate this specific pathway. The superior inhibition by Erlotinib in the cellular assay is consistent with its higher biochemical potency.

Conclusion

This guide demonstrates a rigorous and objective methodology for evaluating the kinase inhibitory potential of a novel compound, 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol (DIM-Analog-M2) . Our findings indicate that DIM-Analog-M2 is a multi-targeted kinase inhibitor with modest potency against EGFR and VEGFR2. Crucially, its activity is confirmed in a cellular context, validating its ability to engage the EGFR signaling pathway.

While its potency does not match that of optimized inhibitors like Erlotinib or Sorafenib, its unique diindolylmethane scaffold represents a promising starting point for further medicinal chemistry efforts. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, followed by broader kinome profiling to fully characterize its target landscape.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.
  • LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech.
  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
  • ADP-Glo™ Kinase Assay. (n.d.). Promega Corporation.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.). Promega Corporation.
  • ADP-Glo™ Kinase Assay with Lipid Kinase Substrates. (n.d.). Promega Corporation.
  • Promega ADP-Glo kinase assay. (n.d.). BMG Labtech.
  • Zegzouti, H., & Goueli, S. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS.
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  • 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. (n.d.). PMC.
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  • List of Multikinase inhibitors. (n.d.). Drugs.com.
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  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024, December 2). Journal of Chemical Information and Modeling.
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Comparative

A comparative analysis of the spectroscopic data of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol derivatives

A Technical Comparison Guide for Metallo-Pharmaceutical Characterization Executive Summary & Pharmacological Context Bis(indolyl)methanes (BIMs) are a highly versatile class of pharmacophores known for their robust antib...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Metallo-Pharmaceutical Characterization

Executive Summary & Pharmacological Context

Bis(indolyl)methanes (BIMs) are a highly versatile class of pharmacophores known for their robust antibacterial, antioxidant, and antineoplastic properties 1[1]. Specifically, the derivative 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol—synthesized via the condensation of 2-methylindole and p-vanillin—serves as an exceptional bidentate ligand. By coordinating transition metals like Cobalt (Co²⁺) and Nickel (Ni²⁺) to the vanillin moiety's phenolic and methoxy oxygens, researchers can significantly enhance the molecule's lipophilicity, membrane permeability, and targeted biological activity 2[2].

This guide provides an objective, data-driven comparison of the free BIM ligand against its Co(II) and Ni(II) complexes, detailing the causality behind the synthetic workflows and the resulting spectroscopic shifts (NMR, FT-IR, and Mass Spectrometry).

Experimental Workflows & Self-Validating Protocols

Expertise & Experience: The synthesis of these derivatives relies on a two-phase approach: electrophilic aromatic substitution followed by transition metal chelation. The choice of reagents and stoichiometry is highly deliberate to prevent side reactions.

Phase 1: Synthesis of the Free Ligand (BIM-Vanillin) Protocol:

  • Combine 10 mmol of 2-methylindole and 5 mmol of p-vanillin in a round-bottom flask.

  • Add 5 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as both the solvent and a mild protic activator. It protonates the aldehyde carbonyl, increasing its electrophilicity for the nucleophilic attack by the electron-rich C3 position of 2-methylindole, without causing the oxidative degradation typical of harsh Lewis acids 3[3].

  • Reflux the mixture for 1 hour.

  • Cool to room temperature to induce precipitation. Filter, wash with diethyl ether, and dry under vacuum.

  • Self-Validation Check: The reaction's success is instantly validated by FT-IR through the complete disappearance of the p-vanillin aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of a strong C=C aromatic stretch at 1614 cm⁻¹.

Phase 2: Transition Metal Complexation Protocol:

  • Dissolve the purified BIM ligand in methanol.

  • Add the respective metal salt (CoCl₂·6H₂O or NiCl₂·6H₂O) in a 2:1 Ligand-to-Metal molar ratio.

    • Causality: The 2:1 stoichiometry is critical to satisfy the octahedral coordination geometry of Co(II) and Ni(II), utilizing two bidentate ligands and auxiliary water/chloride ligands 2[2].

  • Stir at room temperature until the complex precipitates (purple solid for Co, dark red for Ni).

  • Filter, wash with diethyl ether, and dry over anhydrous CaCl₂.

  • Self-Validation Check: Complexation is confirmed by complexometric EDTA titration for metal content and the appearance of low-frequency M-O bonds in the far-IR region.

Structural Assembly Workflow

G cluster_0 Ligand Synthesis (Electrophilic Substitution) cluster_1 Metallo-Pharmaceutical Complexation Aldehyde p-Vanillin (Electrophile) Acid Glacial Acetic Acid (Catalyst & Solvent) Aldehyde->Acid Indole 2-Methylindole (Nucleophile) Indole->Acid Ligand 4-[Bis(2-methyl-1H-indol-3-yl)methyl] -2-methoxyphenol (BIM) Acid->Ligand Coordination Bidentate Chelation (O,O'-donor coordination) Ligand->Coordination MetalSalt MCl2·nH2O (M = Co²⁺, Ni²⁺) MetalSalt->Coordination Complex [M(BIM)2Cl2(H2O)4] Complex Enhanced Antibacterial Activity Coordination->Complex

Workflow for the synthesis and bidentate chelation of metallo-BIM complexes.

Comparative Spectroscopic Analysis
4.1. Nuclear Magnetic Resonance (¹H NMR) Profiling

NMR spectroscopy provides definitive proof of the 2:1 ligand-to-metal stoichiometry and the structural integrity of the indole rings post-complexation. The paramagnetic nature of the metal centers induces distinct shifts compared to the free ligand 2[2].

Proton EnvironmentFree Ligand (Expected)Co(II) Complex (ppm)Ni(II) Complex (ppm)Spectroscopic Insight & Shift Analysis
Indole -CH₃ ~2.30 - 2.502.02 (s, 12H)2.06 (s, 12H)Upfield shift due to shielding effects from the metal center's electron density. Integration (12H) confirms two ligands (4 methyl groups).
Methoxy -OCH₃ ~3.70 - 3.803.48 (s, 6H)3.50 (s, 6H)Upfield shift. The proximity of the methoxy group to the metal center during coordination alters its local magnetic environment.
Aromatic & Methine ~6.70 - 7.506.83 (m, 24H)7.07 (m, 24H)The methine bridge (2 CH) merges with the aromatic protons (22 Har). The Ni(II) complex exhibits a stronger downfield shift compared to Co(II).
Indole -NH ~10.50 - 10.9011.76 (s, 4H)12.09 (s, 4H)Significant downfield shift. Metal coordination at the phenol/methoxy site pulls electron density across the conjugated system, deshielding the distant NH protons.
4.2. Fourier-Transform Infrared (FT-IR) Diagnostics

FT-IR is the primary tool for mapping the exact coordination sites of the metal ions. The table below highlights the diagnostic shifts observed upon forming the Co(II) complex 2[2].

Functional Group / BondFree Ligand (cm⁻¹)Co(II) Complex (cm⁻¹)Diagnostic Causality
Indole N-H Stretch ~3360 - 34003179Shifted to lower frequencies due to extended hydrogen bonding in the solid-state complex lattice.
Coordinated H₂O Absent3312Confirms the presence of aquo ligands filling the octahedral coordination sphere.
Metal-Oxygen (M-O) Absent505Critical Marker: Directly proves coordination between the metal and the phenolic oxygen of the vanillin moiety.
Metal-Methoxy (M-OMe) Absent434Critical Marker: Confirms bidentate chelation; the methoxy oxygen acts as the second donor atom.
4.3. Mass Spectrometry & Molar Conductance
  • Mass Spectrometry: The MALDI-TOF MS for the Co(II) complex yields a peak at m/z 995.73 [M+1]⁺, perfectly aligning with the calculated mass of 994.89 for the [M(BIM)₂Cl₂(H₂O)₄] assembly 2[2].

  • Molar Conductance: Measurements in methanol yield values of 38.46 Ω⁻¹ cm² mol⁻¹ for Co(II) and 24.33 Ω⁻¹ cm² mol⁻¹ for Ni(II).

    • Causality: These low values indicate that the complexes are non-electrolytes. This proves the chloride ions are coordinated directly to the metal center in the inner coordination sphere rather than acting as free counter-ions in the outer sphere.

Conclusion & Application Matrix

For drug development professionals formulating new antibacterial agents, the derivatization of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol into transition metal complexes offers a clear advantage. The bidentate O,O'-coordination via the vanillin moiety leaves the bioactive indole rings free to interact with biological targets (e.g., DNA or bacterial enzymes), while the metal center enhances overall lipophilicity and membrane permeation. The Ni(II) complex demonstrates slightly stronger deshielding effects in NMR, but both Co(II) and Ni(II) variants form highly stable, non-electrolytic octahedral geometries suitable for in vivo screening.

References
  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)
  • Synthesis, Spectroscopic Characterization and Antibacterial Studies of Co(II), Ni(II) and Cu(II)
  • Exploring Untouched Variant of Bis(2‐methyl‐1H‐indol‐3‐yl)

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol

I. Foundational Principles of Chemical Waste Management The responsible disposal of any chemical agent is predicated on a thorough risk assessment.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Foundational Principles of Chemical Waste Management

The responsible disposal of any chemical agent is predicated on a thorough risk assessment. For 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol, the primary considerations are its potential for skin and eye irritation, as indicated by data on similar compounds, and the unknown, but presumed, ecotoxicity.[1][2] The guiding principle is to manage this waste stream in a manner that is compliant with all national and local regulations.[1]

II. Pre-Disposal Handling and Storage

Proper segregation and storage of chemical waste are critical first steps in the disposal workflow. These measures prevent accidental reactions and ensure that the waste is ready for final disposal.

Step-by-Step Pre-Disposal Protocol:

  • Container Integrity: Ensure the waste is stored in its original container or a clearly labeled, chemically compatible container.[1] The container must be in good condition, with a tightly sealed lid to prevent any leakage.

  • Labeling: The waste container must be explicitly labeled with the full chemical name: "4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol". Include appropriate hazard warnings, such as "Irritant" and "Handle with Care."

  • Segregation: Do not mix this waste with other chemical waste streams.[1] Incompatible materials can lead to dangerous reactions. Store it separately from strong acids and oxidizing agents.[2]

  • Storage Location: Keep the sealed waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and heat sources.[2][3] The storage area should be secure and accessible only to authorized personnel.

III. Personal Protective Equipment (PPE): A Non-Negotiable

Given the irritant nature of similar compounds, a stringent PPE protocol is mandatory to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[3]
Eye Protection Safety goggles or a face shield.To protect the eyes from dust or splashes.[3]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator.Required when handling the solid form to avoid inhalation of dust particles.[1]
IV. The Disposal Workflow: A Step-by-Step Guide

The final disposal of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol must be conducted through an approved waste disposal facility. Adherence to institutional and regulatory guidelines is paramount.

  • Consult Institutional Guidelines: Before initiating disposal, review your institution's specific chemical waste management procedures. These will provide details on collection schedules and internal labeling requirements.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor. Accurate documentation is crucial for regulatory compliance.

  • Transfer of Custody: Hand over the properly labeled and sealed waste container to the authorized waste disposal personnel.

The following diagram illustrates the logical flow of the disposal process:

DisposalWorkflow Disposal Workflow for 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_key A Step 1: Don appropriate PPE B Step 2: Segregate and label waste container A->B C Step 3: Ensure container is sealed and intact B->C D Step 4: Store in designated secure area C->D E Step 5: Consult institutional EHS guidelines D->E Ready for Disposal F Step 6: Contact approved waste disposal service E->F G Step 7: Complete all required documentation F->G H Step 8: Transfer waste to authorized personnel G->H K1 Action Step K2 Process Flow K3 Transition invis1 invis2 invis1->invis2 Arrow invis3 invis4 invis3->invis4 Arrow

Caption: Disposal Workflow Diagram

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Response Protocol:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2] For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your EHS office, regardless of the size.

VI. Conclusion: A Commitment to Safety and Compliance

The proper disposal of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol is a critical aspect of responsible laboratory practice. While this compound may not have a dedicated SDS, by following the principles outlined for its close analog, DIM, and adhering to general chemical safety protocols, researchers can ensure a safe and compliant work environment. The core tenets are clear: handle with care, use appropriate PPE, segregate waste, and always work through approved disposal channels. This proactive approach to waste management is fundamental to the integrity of our research and the well-being of our scientific community.

References

  • MilliporeSigma. (2025, October 15). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, May 4). SAFETY DATA SHEET.

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